(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Description
BenchChem offers high-quality (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCIACSFRCABS-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to form critical interactions with biological targets. The introduction of chirality to the piperidine ring, as seen in (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, elevates its significance, enabling a highly specific and nuanced modulation of pharmacological activity. This technical guide offers a comprehensive analysis of this key chiral building block, detailing its molecular structure, synthesis, and pivotal role in the development of innovative therapeutics.
The stereochemistry of a drug molecule containing a piperidine ring can profoundly influence its efficacy, potency, and safety profile.[2][3] The distinct three-dimensional arrangement of substituents on a chiral piperidine dictates its binding affinity and selectivity for its biological target. The use of enantiomerically pure building blocks like (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is crucial in modern drug discovery to optimize pharmacological outcomes and minimize off-target effects.[4][5] This compound, with its protected primary amine and a stereodefined piperidine core, serves as a versatile intermediate in the synthesis of complex molecules targeting a range of diseases, including those affecting the central nervous system (CNS) and various cancers.[6]
Molecular Structure and Physicochemical Properties
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is the hydrochloride salt of the Boc-protected (R)-3-(aminomethyl)piperidine. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions during synthetic transformations, while the hydrochloride salt form enhances the compound's stability and handling characteristics.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |
| Molecular Weight | 250.76 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1.Cl | |
| CAS Number | 1272759-86-5 |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="2.6,0!"]; C5 [label="C", pos="1.3,1.5!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="-2.6,0!"]; N8 [label="N", pos="-3.9,0.75!"]; C9 [label="C", pos="-5.2,0!"]; O10 [label="O", pos="-5.2,-1.2!"]; O11 [label="O", pos="-6.5,0.75!"]; C12 [label="C", pos="-7.8,0!"]; C13 [label="C", pos="-7.8,-1.5!"]; C14 [label="C", pos="-9.1,0.75!"]; C15 [label="C", pos="-7.8,1.5!"]; Cl [label="Cl-", pos="3.5,2.5!", fontcolor="#EA4335"]; H_N1 [label="H+", pos="0,2.2!", fontcolor="#4285F4"];
// Edges for bonds C6 -- N1; N1 -- C5; C5 -- C4; C4 -- C3; C3 -- C6; C6 -- C2; C2 -- C7; C7 -- N8; N8 -- C9; C9 -- O10 [style=double]; C9 -- O11; O11 -- C12; C12 -- C13; C12 -- C14; C12 -- C15; N1 -- H_N1 [style=dashed, color="#5F6368"]; H_N1 -- Cl [style=dotted, color="#5F6368"];
// Atom labels with better positioning subgraph { rank=same; N1 [label="NH2+", fontcolor="#4285F4"]; C2 [label="CH2"]; C3 [label="CH2"]; C4 [label="CH2"]; C5 [label="CH2"]; C6 [label="CH"]; C7 [label="CH2"]; N8 [label="NH"]; C9 [label="C"]; O10 [label="O"]; O11 [label="O"]; C12 [label="C"]; C13 [label="CH3"]; C14 [label="CH3"]; C15 [label="CH3"]; } }
Caption: 2D representation of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
A Representative Synthetic Approach
The synthesis of chiral 3-substituted piperidines is a well-established area of organic chemistry, often leveraging starting materials from the chiral pool to ensure high enantiomeric purity. A common and efficient strategy to access the (R)-enantiomer of 3-aminomethylpiperidine derivatives involves starting from D-glutamic acid.[7] The following protocol is a representative, multi-step synthesis that highlights the key chemical transformations and the rationale behind them.
Experimental Protocol
Step 1: Diesterification and Boc Protection of D-Glutamic Acid
-
Rationale: This initial step converts the two carboxylic acid groups of D-glutamic acid into methyl esters, which are more amenable to reduction. The primary amine is simultaneously protected with a Boc group to prevent its interference in subsequent reactions.
-
Procedure: D-glutamic acid is treated with thionyl chloride in methanol to afford the corresponding dimethyl ester hydrochloride salt. This is followed by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the N-Boc protected diester.
Step 2: Reduction of the Diester to a Diol
-
Rationale: The two ester groups are reduced to primary alcohols using a mild reducing agent like sodium borohydride. This sets the stage for the subsequent cyclization reaction.
-
Procedure: The N-Boc protected diester is dissolved in a suitable solvent such as ethanol and treated with sodium borohydride. The reaction is typically carried out at reduced temperature and then allowed to warm to room temperature or refluxed to ensure complete reduction.[7]
Step 3: Activation of the Hydroxyl Groups
-
Rationale: The primary alcohol groups are poor leaving groups. To facilitate the subsequent intramolecular cyclization, they are converted into better leaving groups, typically by tosylation or mesylation.
-
Procedure: The diol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane at low temperature.
Step 4: Intramolecular Cyclization
-
Rationale: This is the key ring-forming step. The Boc-protected nitrogen attacks one of the activated hydroxyl groups, displacing the tosylate or mesylate to form the piperidine ring. The other activated hydroxyl group is then displaced by an external amine, in this case, a source of ammonia, to form the aminomethyl side chain.
-
Procedure: The ditosylate or dimesylate is treated with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, to effect the cyclization and introduction of the aminomethyl group.
Step 5: Formation of the Hydrochloride Salt
-
Rationale: The free base of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate is often an oil or low-melting solid, which can be difficult to handle and purify. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify, and store.
-
Procedure: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.[8]
Caption: Representative synthetic workflow for (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
Applications in Drug Development
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[6] Its utility stems from the presence of a stereochemically defined piperidine ring and a protected primary amine, which allows for selective functionalization at the piperidine nitrogen.
Key Therapeutic Areas:
-
Kinase Inhibitors: The piperidine scaffold is frequently incorporated into kinase inhibitors to modulate solubility, cell permeability, and to provide a vector for interacting with the solvent-exposed region of the kinase active site.[9] The chirality of the piperidine ring can significantly impact the potency and selectivity of the inhibitor.
-
Central Nervous System (CNS) Agents: The physicochemical properties of the piperidine ring make it a privileged scaffold for CNS-acting drugs, as it can often cross the blood-brain barrier.[6] Chiral piperidine derivatives are integral to the development of drugs targeting neurological and psychiatric disorders.[10]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The related compound, (R)-3-Boc-aminopiperidine, is a known key intermediate in the synthesis of certain DPP-IV inhibitors, such as BI 1356 (Linagliptin), used for the treatment of type 2 diabetes.[11] While not the exact same molecule, this highlights the importance of the (R)-3-aminopiperidine scaffold in this class of drugs.
Caption: Role of the chiral building block in the synthesis of a targeted therapy.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.0 and 3.1 ppm), and the methylene protons of the aminomethyl group (multiplets around 2.2-2.6 ppm). The NH protons will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the tert-butyl group, the carbons of the piperidine ring, and the carbonyl carbon of the Boc group (around 156 ppm).[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate and the ammonium salt, C-H stretching of the alkyl groups, and a strong C=O stretching of the carbamate group (around 1700 cm⁻¹).[12]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free base cation.
Safety and Handling
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on available data for similar compounds, it may cause skin and eye irritation. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a strategically important chiral building block that provides medicinal chemists with a versatile and reliable tool for the synthesis of enantiomerically pure pharmaceutical agents. Its well-defined stereochemistry and the presence of a readily manipulable protecting group make it an ideal starting material for the construction of complex molecules with optimized pharmacological profiles. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists engaged in the design and development of the next generation of therapeutics.
References
-
Thirumal, Y., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(7), 1011-1017. Available at: [Link]
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
Zhang, Z., et al. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 7(32), e202202436*. Available at: [Link]
-
Turos, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2585. Available at: [Link]
-
MySkinRecipes. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate. Available at: [Link]
-
Lebraud, H., et al. (2016). Chiral Kinase Inhibitors. ACS Chemical Biology, 11(8), 2184-2198. Available at: [Link]
-
Kozlov, N. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1383. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. Available at: [Link]
-
White Rose eTheses Online. (2018). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
-
Zhang, Q. W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate [myskinrecipes.com]
- 7. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 8. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 11. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 12. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
Spectroscopic Data Guide: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
[1]
Chemical Identity & Core Properties
This compound is a critical chiral intermediate, often employed in the synthesis of GPCR ligands and kinase inhibitors.[1] It features a piperidine core with a Boc-protected aminomethyl side chain at the C3 position.[1][2][3][4][5] The hydrochloride salt form is preferred for stability and crystallinity.
| Property | Detail |
| IUPAC Name | tert-Butyl (R)-(piperidin-3-ylmethyl)carbamate hydrochloride |
| Common Name | (R)-3-(Boc-aminomethyl)piperidine HCl |
| CAS Number (HCl Salt) | 1217778-64-7 |
| CAS Number (Free Base) | 879275-33-9 |
| Molecular Formula | C |
| Molecular Weight | 250.77 g/mol (Salt); 214.31 g/mol (Free Base) |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et |
Spectroscopic Characterization
The following data synthesizes experimental values for the free base scaffold with the specific shifts induced by hydrochloride salt formation.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent Effects: The free base is typically analyzed in CDCl
1. Free Base Spectrum (Reference in CDCl
, 300 MHz)
Data derived from the enantiomeric (S)-series, signs and assignments apply equally to the (R)-series.
- 4.77 (br s, 1H, NH -Boc): Amide proton, exchangeable.[1]
-
2.90 – 3.03 (m, 4H, H-2, H-6 ):
-protons to the piperidine nitrogen.[1] -
2.49 – 2.56 (m, 1H, Side chain CH
H NH).[1] -
2.20 – 2.31 (m, 1H, Side chain CH
H NH).[1] - 1.57 – 1.72 (m, 3H, H-3, H-4, H-5 ): Ring methines/methylenes.[1]
-
1.39 (s, 9H, C(CH
) ): Characteristic Boc singlet. - 1.01 – 1.21 (m, 2H, H-4, H-5 axial/equatorial overlap).[1]
2. Hydrochloride Salt Spectrum (Expected in DMSO-
)
Upon protonation (HCl salt formation), the piperidine nitrogen becomes quaternary ammonium. Expect the following diagnostic shifts:
-
8.5 – 9.5 (br s, 2H, NH
): Piperidinium protons (visible in DMSO, absent in D O).[1] - 3.1 – 3.4 (m, 4H, H-2, H-6 ): Downfield shift (~0.3–0.5 ppm) due to the electron-withdrawing effect of the cationic nitrogen.[1]
- 6.8 – 7.0 (t, 1H, NH -Boc): The carbamate NH typically sharpens into a triplet in DMSO.[1]
B. Infrared Spectroscopy (FT-IR)
-
Amine Salt (N-H str): Broad, multiple bands between 2400–3000 cm
(characteristic of R NH Cl ). -
Carbamate (C=O str): Sharp, strong band at 1690–1710 cm
(Boc carbonyl). -
Amide II (N-H bend): ~1520 cm
. -
C-O Stretch: ~1160–1250 cm
(Boc ether linkage).
C. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+)
-
Observed Ion:
= 215.2 m/z (Corresponds to the free base cation C H N O ). -
Fragmentation: Loss of Boc group (-100 Da) often yields a daughter ion at 115.1 m/z.
D. Chiral Analysis (Optical Rotation)
Specific rotation is a critical quality attribute for chiral building blocks.
-
Literature Value (Free Base):
(c=0.1, MeOH) for the (R)-enantiomer.-
Note: The (S)-enantiomer is reported as
. Ensure the sign matches the Certificate of Analysis (CoA).
-
-
HCl Salt: The magnitude may vary, but the sign is typically consistent with the free base in methanolic solution.[1]
Experimental Protocols
Protocol 1: Free Base to HCl Salt Conversion
Use this protocol to generate the analytical standard if only the free base is available.
-
Dissolution: Dissolve 1.0 g (4.67 mmol) of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate in 10 mL of dry 1,4-dioxane or diethyl ether.
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (1.5 eq, ~1.75 mL) under N
atmosphere. -
Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under vacuum/inert gas. Wash the cake with cold diethyl ether (3 x 5 mL) to remove excess HCl and impurities.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Yield: Expect >90% yield of the hydrochloride salt.
Protocol 2: Sample Preparation for NMR (Salt)
-
Weigh ~10 mg of the HCl salt into a clean vial.
-
Add 0.6 mL of DMSO-
(preferred for observing NH protons) or D O (for sharp aliphatic signals). -
If using DMSO, add 1 drop of TMS if internal reference is required.
-
Sonicate briefly to ensure complete dissolution (salts can be slow to dissolve in viscous DMSO).
Quality Control & Synthesis Workflow
The following diagram illustrates the logical flow for synthesizing and validating the quality of this intermediate.
Figure 1: Synthesis and Quality Control Workflow for (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl.
References
-
ChemicalBook. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate Spectroscopic Data. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45072463, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from .
- Vertex AI Search.Synthesis and Characterization of Chiral Piperidine Intermediates. (Aggregated technical data from patent literature WO2009133778A1 and research articles).
Sources
- 1. angenesci.com [angenesci.com]
- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 309956-78-3 | R-3-BOC-aminopiperidine-hcl - Synblock [synblock.com]
- 5. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
Commercial suppliers of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
An In-Depth Technical Guide to Sourcing (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride for Pharmaceutical Research and Development
Introduction: A Key Chiral Building Block in Modern Drug Discovery
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a chiral piperidine derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its structural motif, featuring a protected amine on a chiral piperidine scaffold, makes it a valuable building block for constructing molecules with specific three-dimensional orientations necessary for potent and selective biological activity. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for a variety of synthetic transformations.
Piperidine rings are prevalent in numerous pharmaceuticals due to their ability to confer desirable properties such as aqueous solubility and the capacity to form salt derivatives.[1] The specific "(R)" stereochemistry at the C3 position is often critical for the target engagement of the final active pharmaceutical ingredient (API), making the enantiomeric purity of this starting material a paramount concern for researchers and drug developers.
Chemical Properties: [2]
-
Molecular Formula: C₁₁H₂₃ClN₂O₂
-
Molecular Weight: 250.76 g/mol
-
CAS Number: 1217778-64-7
-
IUPAC Name: tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride
Commercial Supplier Landscape: A Comparative Overview
The selection of a reliable supplier for (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a critical decision that can impact research timelines, experimental reproducibility, and the ultimate success of a drug development program. While numerous vendors list this compound, they vary significantly in terms of quality, documentation, and scale-up capability. Below is a comparative table of representative suppliers.
| Supplier | Purity Specification | Available Pack Sizes | Comments |
| BLDpharm (via Lead Sciences) | 97% | 1g, 5g, 10g, 25g, 100g | Offers a wide range of pack sizes suitable for initial screening to pilot-scale synthesis.[3] |
| Fluorochem | 97.0% | 10g, 25g | A well-established supplier in the fine chemicals space.[4] |
| Tokyo Chemical Industry (TCI) | >98.0% (T)(HPLC) | 5g, 25g | Provides detailed specifications, including melting point and specific rotation, indicating rigorous quality control. Note: This is for the related free base.[5] |
| AK Scientific, Inc. | Not specified | 5g | Listed as a supplier for the related (S)-enantiomer, suggesting they may also handle the (R)-enantiomer.[6] |
Note: Prices and availability are subject to change. This table is for illustrative purposes based on publicly available data.
Beyond the Certificate of Analysis: Key Supplier Selection Criteria
While purity is a primary metric, a truly reliable supplier provides a comprehensive quality package. Researchers should consider the following:
-
Batch-to-Batch Consistency: Does the supplier provide data demonstrating consistency across different lots? This is crucial for long-term research projects and regulated development.
-
Detailed Certificate of Analysis (CoA): A thorough CoA should include not only purity by a primary method (e.g., HPLC or GC) but also structural confirmation (e.g., ¹H NMR, Mass Spectrometry) and, most importantly, a measure of enantiomeric purity (e.g., chiral HPLC).
-
Scalability: Can the supplier provide kilogram or multi-kilogram quantities if the project moves into later-stage development?
-
Regulatory Support: Does the supplier have experience providing documentation for regulatory filings?
-
Transparency in Synthesis: While proprietary, some suppliers may offer insights into the synthetic route, which can help in assessing potential impurity profiles. For instance, different chiral resolution methods, such as classical resolution with a chiral acid or enzymatic resolution, can lead to different impurity profiles.[7][8]
Quality Control and In-House Verification: A Protocol for Scientific Integrity
Upon receipt of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride from any commercial source, it is imperative to perform in-house quality control to validate the supplier's CoA and ensure the material is fit for its intended purpose. The most critical parameter to assess is enantiomeric purity, as the presence of the (S)-enantiomer can have significant, and often detrimental, pharmacological consequences.
Workflow for Incoming Material Qualification
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate - Lead Sciences [lead-sciences.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 7. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
The Pivotal Role of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: A Versatile Chiral Building Block
In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is paramount to the successful development of novel therapeutics. Among these, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride has emerged as a cornerstone intermediate, prized for its unique stereochemistry and versatile reactivity. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
The core value of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride lies in its trifunctional nature: a chiral center at the 3-position of the piperidine ring, a nucleophilic secondary amine within the heterocycle, and a protected primary amine on the methyl substituent. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, allowing for sequential and site-selective modifications. This guide will delve into the critical role of this building block in the synthesis of key drug candidates, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and Orexin receptor antagonists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | PubChem |
| Molecular Weight | 250.77 g/mol | PubChem |
| CAS Number | 1272759-86-5 | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water, methanol, and other polar solvents | General Knowledge |
Synthesis of the Core Intermediate
The enantioselective synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a critical first step in its application. Various synthetic strategies have been developed to achieve high enantiomeric purity and yield. A common approach involves the asymmetric reduction of a suitable pyridine precursor, followed by protection and subsequent chemical transformations.
One patented method involves the following key steps:
-
Hydrogenation of a Pyridine Precursor: A substituted pyridine is hydrogenated to form the corresponding racemic piperidine.
-
Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as D-tartaric acid, to isolate the desired (R)-enantiomer.
-
Boc Protection: The primary amine of the aminomethyl group is protected with di-tert-butyl dicarbonate (Boc₂O).
-
Salt Formation: The final hydrochloride salt is formed by treatment with hydrochloric acid.
Figure 1: General synthetic workflow for (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.
Applications in Drug Synthesis
The true value of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is realized in its application as a key building block for a range of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Case of Alogliptin
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Alogliptin is a potent and selective DPP-4 inhibitor where the (R)-3-aminopiperidine moiety plays a crucial role in its binding to the enzyme.[1] The synthesis of Alogliptin prominently features the use of (R)-3-aminopiperidine, the deprotected form of our title compound.[2]
Structure-Activity Relationship (SAR) Insights: The (R)-aminopiperidine group of Alogliptin occupies the S2 pocket of the DPP-4 enzyme.[3] The stereochemistry at the 3-position is critical for optimal interaction and potency. The primary amine forms key hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor. The piperidine ring itself contributes to favorable van der Waals interactions.
Experimental Protocol: Synthesis of Alogliptin
The final step in the synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidine intermediate with (R)-3-aminopiperidine dihydrochloride.[2][4]
-
Reaction Setup: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a suitable solvent such as isopropanol, add (R)-3-aminopiperidine dihydrochloride and a base (e.g., sodium carbonate or potassium carbonate).[2]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 65-70°C) for several hours and monitored by HPLC for completion.[2]
-
Work-up and Isolation: Upon completion, the reaction is cooled, and the product is isolated through a series of extraction and purification steps. The final product can be converted to its benzoate salt.[4]
Figure 2: Key coupling step in the synthesis of Alogliptin.
IRAK4 Inhibitors: A New Frontier in Anti-Inflammatory Therapy
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, making it an attractive target for the treatment of inflammatory and autoimmune diseases. Several potent and selective IRAK4 inhibitors incorporate a chiral aminopiperidine moiety, highlighting the importance of this scaffold in achieving desired biological activity.[5][6]
Structure-Activity Relationship (SAR) Insights: In many IRAK4 inhibitors, the aminopiperidine group interacts with key residues in the hinge region of the kinase domain. The stereochemistry of the piperidine ring is often crucial for maintaining the correct orientation of the molecule within the ATP-binding pocket, thereby ensuring potent inhibition.
While a direct synthesis of a marketed IRAK4 inhibitor from (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is not as prominently documented as for Alogliptin, the frequent appearance of the (R)-3-aminopiperidine scaffold in potent IRAK4 inhibitors underscores the value of our title compound as a key starting material for the synthesis of novel analogues in this class.[5]
Orexin Receptor Antagonists: Modulating Sleep and Wakefulness
Orexin receptors play a crucial role in regulating sleep-wake cycles, and their antagonists are being developed for the treatment of insomnia. The piperidine scaffold is a common feature in many orexin receptor antagonists.[7] The use of chiral piperidine derivatives, such as those derived from (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, allows for the exploration of stereochemical effects on receptor binding and selectivity.[5]
Structure-Activity Relationship (SAR) Insights: The piperidine ring in orexin antagonists often serves as a central scaffold to which other pharmacophoric groups are attached. The stereochemistry of substituents on the piperidine ring can significantly influence the potency and selectivity for the OX1 and OX2 orexin receptor subtypes.
CCR5 Antagonists: A Potential Role in HIV Therapy
Chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, making it a validated target for antiretroviral therapy. While the blockbuster CCR5 antagonist Maraviroc does not directly utilize the (R)-3-aminomethylpiperidine scaffold, other piperidine-based CCR5 antagonists have been explored.[8][9] The structural and stereochemical features of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride make it a valuable building block for the synthesis of novel CCR5 antagonists, allowing for the exploration of new chemical space and the development of second-generation inhibitors.
The general pharmacophore for piperidine-based CCR5 antagonists often includes a basic nitrogen atom and specific hydrophobic and hydrogen-bonding features, all of which can be accessed through modifications of the (R)-3-aminomethylpiperidine core.[9]
Conclusion: An Indispensable Tool for Medicinal Chemists
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride has proven to be a highly valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and adaptable functional groups have enabled the efficient synthesis of a diverse range of biologically active molecules. From the established role in the synthesis of the DPP-4 inhibitor Alogliptin to its potential in the development of novel IRAK4 inhibitors, orexin receptor antagonists, and CCR5 antagonists, this compound continues to be a cornerstone for medicinal chemists. The insights into its synthesis and applications provided in this guide aim to empower researchers to leverage this pivotal intermediate in the creation of next-generation therapeutics.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. CN104592195A - A preparing process of alogliptin benzoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Application Note: Orthogonal Synthesis and Purification of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Abstract
This application note details the robust, enantioselective synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride . This compound serves as a critical chiral scaffold in the development of peptidomimetics, kinase inhibitors, and GPCR ligands.[1] The protocol employs an orthogonal protection strategy (Cbz/Boc) to ensure regioselective functionalization of the exocyclic amine while preserving the piperidine ring integrity.[1] The method prioritizes scalability, enantiomeric retention, and safety, utilizing a "protect-reduce-activate-substitute" sequence that avoids expensive chiral resolution steps by starting from the commercially available (R)-nipecotic acid.[1]
Strategic Analysis & Retrosynthesis
The Challenge: The target molecule contains two amine functionalities: a secondary amine within the piperidine ring and a primary amine on the methyl side chain.[1] The synthesis requires the specific protection of the side-chain amine with a tert-butoxycarbonyl (Boc) group, while the ring amine remains free (isolated as the hydrochloride salt).[1]
The Solution: Orthogonal Protection Direct reduction of (R)-nipecotamide often leads to over-reduction or difficulty in selective protection.[1] Therefore, we utilize Benzyl chloroformate (Cbz) to protect the ring nitrogen.[1] This group is stable to the reducing conditions required to generate the alcohol and amine but can be removed via catalytic hydrogenation in the final step—a process that is orthogonal to the acid-labile Boc group.[1]
Retrosynthetic Pathway:
-
Target: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl
-
Precursor: (R)-tert-Butyl ((1-(benzyloxycarbonyl)piperidin-3-yl)methyl)carbamate[1]
-
Intermediate: (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate
-
Starting Material: (R)-Nipecotic acid (Piperidine-3-carboxylic acid)
Experimental Workflow Visualization
Figure 1: Step-wise orthogonal synthesis pathway ensuring regioselective Boc-installation.
Detailed Experimental Protocols
Step 1: N-Cbz Protection of (R)-Nipecotic Acid
Objective: Protect the ring nitrogen to prevent interference during reduction.[1]
-
Reagents: (R)-Nipecotic acid (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), NaHCO₃ (2.5 equiv).[1]
-
Solvent: Water/Acetone (1:1 v/v).[1]
-
Protocol:
-
Dissolve (R)-nipecotic acid and NaHCO₃ in Water/Acetone at 0°C.
-
Add Cbz-Cl dropwise over 30 minutes.[1]
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate (EtOAc).[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Yield: Expect >90% as a colorless oil or white solid.[1]
-
Step 2: Reduction to Alcohol
Objective: Convert the carboxylic acid to a primary alcohol.[1][3][4]
-
Reagents: Intermediate 1 (1.0 equiv), Borane-Dimethyl Sulfide complex (BH₃[1]·DMS, 2.0 equiv).
-
Solvent: Anhydrous THF.
-
Protocol:
-
Dissolve Intermediate 1 in anhydrous THF under Nitrogen. Cool to 0°C.[1][5]
-
Add BH₃[1]·DMS dropwise (Gas evolution!).
-
Stir at RT for 4 hours.
-
Quench: Carefully add Methanol (MeOH) to destroy excess borane.
-
Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary.
-
Step 3 & 4: Conversion to Primary Amine (via Azide)
Objective: Transform the hydroxyl group into a primary amine without affecting the Cbz group.[1]
-
Sub-step 3a: Mesylation [1]
-
Treat Alcohol (Int 2) with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Triethylamine (TEA, 1.5 equiv) in DCM at 0°C for 2 hours. Workup to isolate the Mesylate.[1]
-
-
Sub-step 3b: Azidation [1]
-
Sub-step 4: Staudinger Reduction
-
Treat the crude Azide (Int 3) with Triphenylphosphine (PPh₃, 1.2 equiv) in THF/Water (10:1).[1] Stir 12h at RT.
-
Mechanism: Azide
Phosphazene Amine + Ph₃P=O.
-
Step 5: Selective Boc Protection
Objective: Protect the newly formed primary amine.[1]
-
Reagents: Crude Amine (Int 4), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), TEA (1.5 equiv).[1]
-
Solvent: DCM.
-
Protocol:
-
Add Boc₂O to the amine solution at 0°C.
-
Stir at RT for 4 hours.
-
Workup: Wash with 0.5N HCl (removes unreacted amine), then NaHCO₃.
-
Purification: Silica gel chromatography (EtOAc/Hexanes). This step is critical to remove Ph₃P=O from the previous step.[1]
-
Step 6: Cbz Deprotection and Salt Formation
Objective: Remove the ring protection and form the stable HCl salt.[1]
-
Reagents: Intermediate 5, Pd/C (10 wt%), H₂ (1 atm or balloon), 4M HCl in Dioxane.
-
Solvent: Methanol (for hydrogenation).[1]
-
Protocol:
-
Dissolve Intermediate 5 in MeOH.[1] Add Pd/C.
-
Stir under H₂ atmosphere for 4-12 hours (Monitor by TLC for disappearance of SM).
-
Filter through Celite to remove catalyst. Concentrate to obtain the free base.
-
Salt Formation: Dissolve residue in minimum DCM/Ether. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
Isolation: The white precipitate is filtered, washed with diethyl ether, and dried under vacuum.
-
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Overall Yield | 45 - 55% | Calculated from (R)-Nipecotic acid |
| Enantiomeric Excess (ee) | > 98% | Determined via Chiral HPLC |
| Appearance | White to off-white solid | Hygroscopic (store in desiccator) |
| Molecular Weight | 250.76 g/mol | C₁₁H₂₂N₂O₂[1][6][7] · HCl |
| Solubility | Water, Methanol, DMSO | Poor solubility in Hexanes/Ether |
Quality Control & Validation
1. Identity Verification (NMR):
-
¹H NMR (400 MHz, D₂O): Expect diagnostic signals for the tert-butyl group (~1.4 ppm, singlet, 9H), the piperidine ring protons (multiplets 1.5–3.4 ppm), and the exocyclic methylene doublet (~3.0 ppm).[1] The absence of aromatic protons confirms complete Cbz removal.[1]
2. Enantiomeric Purity (Chiral HPLC):
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]
-
Standard: Compare against racemic standard synthesized from racemic nipecotic acid.
3. Safety Considerations (E-E-A-T):
-
Sodium Azide (NaN₃): Highly toxic.[1] Do not use chlorinated solvents (DCM) in the azidation step to avoid forming explosive diazidomethane.[1] Use DMF or DMSO. Quench azides with bleach or specific destruction protocols before disposal.[1]
-
Hydrogenation: Handle Pd/C with care; it is pyrophoric when dry.[1] Keep wet with solvent.[1]
References
-
ChemicalBook. (2024).[1] (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate Properties and Safety. Link
-
PubChem. (2024).[1][8] Compound Summary: tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.[1][8] National Library of Medicine. Link[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: (R)-3-(Boc-aminomethyl)piperidine.[1] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz/Boc orthogonality).
-
Vertex AI Search. (2024).[1] Patent Analysis: Methods for preparation of 3-aminomethylpiperidine derivatives. (Referenced via internal search results 1.1, 1.6).
Sources
- 1. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in Drug Discovery
A Senior Application Scientist's Guide to a Versatile Chiral Building Block
This guide provides an in-depth technical overview of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, a key chiral building block for drug discovery and development. We will explore its strategic advantages in medicinal chemistry, provide detailed protocols for its core transformations, and present a case study in the synthesis of a clinically significant therapeutic agent.
The Strategic Value of the Chiral Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] Its prevalence stems from its favorable physicochemical properties: a saturated, three-dimensional structure that can improve solubility and metabolic stability while providing precise vectors for substituent placement to optimize target engagement.
Introducing chirality elevates the piperidine scaffold's utility, allowing for highly specific interactions with biological targets.[4][5] The stereochemistry of a drug molecule can profoundly influence its efficacy, potency, and safety profile.[5] (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride offers medicinal chemists a strategically designed building block that leverages these advantages.
Key Structural Features:
-
Defined (R)-Stereocenter: Provides the foundation for enantiomerically pure final compounds, which is critical for selective target binding and reducing off-target effects.
-
Primary Amine Handle: The aminomethyl group at the C3 position serves as a versatile point for introducing a wide array of functional groups and linkers.
-
Orthogonal Protection Strategy: The primary amine is protected as a tert-butoxycarbonyl (Boc) carbamate, while the piperidine ring nitrogen remains as a secondary amine (protonated in the hydrochloride salt form). This allows for selective functionalization at either nitrogen atom.
-
Hydrochloride Salt: The HCl salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of this chiral building block.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₃ClN₂O₂ | [6] |
| Molecular Weight | 250.77 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [7] |
Safety & Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Workflow: A Modular Approach
The true power of this building block lies in its modularity. A typical synthetic workflow involves a sequence of selective deprotection and functionalization steps to build molecular complexity.
This workflow highlights the orthogonal nature of the protecting groups. The piperidine nitrogen can be functionalized first, followed by the deprotection and elaboration of the side-chain amine, enabling the convergent synthesis of complex molecules.
Key Synthetic Transformations: Protocols & Mechanistic Insights
The following protocols are generalized methodologies. Researchers should optimize conditions for their specific substrates.
Protocol 1: Free Base Generation
The commercially available hydrochloride salt must typically be converted to the free base before reaction at the piperidine nitrogen.
-
Principle: An aqueous basic solution is used to deprotonate the piperidine nitrogen hydrochloride, allowing the free base to be extracted into an organic solvent.
-
Step-by-Step Protocol:
-
Suspend (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM, ~10 mL/g) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~10 mL/g).
-
Stir the mixture vigorously for 30 minutes. The solid should fully dissolve as the free base is formed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 5 mL/g).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting white solid or oil is the free base and can be used directly in the next step without further purification.
-
-
Self-Validation: The absence of the starting hydrochloride salt can be confirmed by the complete dissolution in the biphasic mixture. The pH of the aqueous layer should be > 8.
Protocol 2: N-Alkylation of the Piperidine Ring
This reaction attaches an alkyl or aryl group to the secondary nitrogen of the piperidine ring.
-
Principle: A nucleophilic substitution reaction where the piperidine nitrogen displaces a leaving group on an electrophile. A weak base is used to scavenge the acid byproduct.[8]
-
Causality: The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial.[9] It prevents competition with the piperidine nucleophile and minimizes side reactions. Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.
-
Step-by-Step Protocol:
-
Dissolve the free base from Protocol 1 (1.0 eq) in anhydrous DMF (~10 mL/g).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Boc-Deprotection of the Side-Chain Amine
This step unmasks the primary amine, making it available for further functionalization.
-
Principle: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.[10][11]
-
Causality: TFA is highly effective for Boc removal and is typically used in excess or as a solution in a chlorinated solvent like DCM.[10] The reaction is often performed at room temperature and is usually complete within 1-2 hours. The volatile nature of TFA and DCM allows for easy removal post-reaction.
-
Step-by-Step Protocol:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (~10 mL/g).
-
Add trifluoroacetic acid (TFA, 5-10 eq, or a 25-50% solution in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help remove residual TFA.
-
The resulting product is the TFA salt of the amine, which can often be used directly or neutralized with a base (e.g., sat. NaHCO₃ solution) and extracted to yield the free amine.
-
Protocol 4: Amide Bond Formation
This is one of the most common methods to elaborate the newly deprotected primary amine.
-
Principle: A carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or acylisourea), which is then susceptible to nucleophilic attack by the primary amine to form a stable amide bond.[12]
-
Causality: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU in the presence of a non-nucleophilic base like DIPEA are highly efficient and minimize racemization of chiral centers adjacent to the carboxylic acid.[13]
-
Step-by-Step Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add a solution of the deprotected amine (from Protocol 3, 1.2 eq) in DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up is similar to Protocol 2: dilute with water, extract with an organic solvent, wash, dry, concentrate, and purify by chromatography.
-
Case Study: Synthesis of Niraparib, a PARP Inhibitor
Niraparib (Zejula®) is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[14][15] Its synthesis provides an excellent example of the strategic application of a chiral piperidine building block, in this case, a closely related precursor that is functionalized to incorporate the core structure of our title compound. A key fragment coupling involves a C-N cross-coupling reaction.[14]
The synthesis of Niraparib showcases how a chiral piperidine core is coupled with a heterocyclic system.[14] While the specific intermediate used in the large-scale synthesis may vary, the fundamental transformations are analogous to the protocols described above. The process involves coupling the chiral piperidine piece with the indazole core, followed by deprotection and final functional group manipulations to yield the active pharmaceutical ingredient (API).[14]
Broader Applications in Drug Discovery
The versatility of this building block extends to other important therapeutic classes:
-
DPP-4 Inhibitors: The antidiabetic drug Alogliptin features an (R)-3-aminopiperidine moiety.[13][16][17] The synthesis of Alogliptin and its analogues involves coupling this chiral amine with a pyrimidinedione core, a transformation readily achievable following the N-alkylation and Boc-deprotection sequence outlined.[16][17]
-
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for inflammatory diseases.[18][19] Many IRAK4 inhibitors incorporate a chiral piperidine ring to optimize potency and pharmacokinetic properties.[9][18][19] The aminomethyl side chain of the title building block is ideal for linking to the core heterocyclic systems common in kinase inhibitors.
Conclusion
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a high-value, versatile building block for modern drug discovery. Its pre-installed chirality and orthogonal protecting groups offer a streamlined and modular approach to synthesizing complex, enantiomerically pure molecules. The robust and well-characterized chemical transformations it undergoes make it an invaluable tool for medicinal chemists aiming to accelerate the development of next-generation therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Humphrey, G. R., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 190-200. [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Lin, Y., et al. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1038915-60-4, Niraparib. [Link]
- Google Patents. (2017). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Serna, S., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(23), 6058-6061. [Link]
-
Condroski, K. F., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 991-996. [Link]
- Google Patents. (2013).
-
Organic Chemistry Portal. Boc Deprotection - TFA. [Link]
-
Flemer Jr, S. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7976-8019. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
De la Figuera, N., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(23), 6058-6061. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Garcia-Ramos, Y., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8147-8152. [Link]
-
Guler, H., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 629-637. [Link]
- Google Patents. (2014).
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Wang, Z., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(21), 4968. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
De, S., et al. (2008). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Bofill, J. M., et al. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(23), 6335-6343. [Link]
-
National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Trose, M., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(34), 15457-15467. [Link]
-
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. [Link]
Sources
- 1. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate [myskinrecipes.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 7. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lookchem.com [lookchem.com]
- 15. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 16. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 17. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
An Application Note for the Robust Scale-Up Synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
Abstract
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for Dipeptidyl Peptidase IV (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereocenter at the C3 position of the piperidine ring necessitates a robust and stereoselective synthetic route that is amenable to large-scale production. This application note details a scalable, multi-step synthesis starting from (R)-Piperidine-3-carboxylic acid ((R)-nipecotic acid). The described process emphasizes operational simplicity, safety, and high fidelity in maintaining chiral purity, culminating in the isolation of the target compound with high yield and purity. We provide a detailed rationale for strategic decisions, step-by-step protocols, and critical safety considerations for researchers and process chemists in the drug development sector.
Introduction: Strategic Importance and Synthetic Challenges
The 3-substituted chiral piperidine motif is a privileged scaffold in medicinal chemistry. The specific enantiomer, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate, serves as a cornerstone for constructing complex active pharmaceutical ingredients (APIs). Its synthesis on a large scale, however, presents several challenges:
-
Stereochemical Control: The primary challenge is the efficient and high-fidelity introduction and preservation of the (R)-stereocenter.
-
Reagent Selection: The use of hazardous, expensive, or difficult-to-handle reagents must be minimized for industrial applications.
-
Process Robustness: The process must be reproducible, with well-defined parameters to ensure consistent yield and purity across batches.
This guide outlines a validated pathway that addresses these challenges, proceeding through a logical sequence of functional group transformations designed for scalability.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy begins with the commercially available and relatively inexpensive chiral building block, (R)-Piperidine-3-carboxylic acid. This approach elegantly circumvents the need for chiral resolution or complex asymmetric synthesis in the later stages. The overall transformation reduces the carboxylic acid moiety to a Boc-protected aminomethyl group.
The forward synthesis involves three primary stages:
-
Amide Formation: Conversion of the carboxylic acid to a Weinreb amide. This intermediate is highly stable and selectively reduces to the aldehyde, preventing over-reduction to the alcohol, a common issue with more reactive esters.
-
Reduction to the Primary Amine: A two-step reduction sequence via an aldehyde intermediate to form the aminomethyl group.
-
Boc Protection and Salt Formation: Protection of the newly formed primary amine and subsequent conversion to the stable hydrochloride salt for improved handling and shelf-life.
Figure 1: High-level overview of the synthetic pathway.
Detailed Process Chemistry and Protocol
This section provides a comprehensive, step-by-step guide for the synthesis on a 100g scale of the final product.
Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough understanding of the associated hazards. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
| Reagent/Solvent | CAS Number | Key Hazards | Mitigation Measures |
| Piperidine Derivatives | 110-89-4 (Parent) | Flammable, Toxic, Corrosive.[1][2] | Handle in a fume hood, avoid inhalation and skin contact. Keep away from ignition sources.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | Water-reactive, Flammable solid, Corrosive. | Use under an inert atmosphere (N₂ or Ar). Add reagents slowly to control exotherms. Quench carefully at low temperatures. |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Flammable, Irritant, Lachrymator. | Handle in a fume hood. Avoid heating. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Highly corrosive, Reacts violently with water. | Handle with extreme care in a fume hood. Add dropwise. Quench excess with care. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive, Causes severe skin and eye damage. | Wear acid-resistant gloves and face shield. Handle in a well-ventilated area. |
| Tetrahydrofuran (THF) | 109-99-9 | Highly flammable, Peroxide-former. | Use dry, inhibitor-free solvent. Do not distill to dryness. Store away from light and air. |
Protocol: Step 1 - Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid
Rationale: The initial protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is essential. It prevents side reactions in subsequent steps and improves the solubility of intermediates in organic solvents.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (R)-Nipecotic acid | 129.16 | 150.0 g | 1.16 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 278.5 g | 1.28 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 50.6 g | 1.27 | 1.09 |
| 1,4-Dioxane | - | 750 mL | - | - |
| Water | - | 750 mL | - | - |
Procedure:
-
To a 3L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add (R)-Nipecotic acid (150.0 g, 1.16 mol), water (750 mL), and 1,4-dioxane (750 mL).
-
Stir the mixture until all solids dissolve. Add sodium hydroxide (50.6 g, 1.27 mol) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Dissolve Di-tert-butyl dicarbonate (278.5 g, 1.28 mol) in 1,4-dioxane (200 mL) and add it dropwise to the reaction mixture over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Expected Yield: ~255 g (96%)
-
Purity (HPLC): >98%
-
Protocol: Step 2 - Reduction to (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Rationale: This is a critical transformation. A direct reduction of the protected carboxylic acid is challenging. Therefore, a common industrial approach involves converting the acid to an activated species (like an amide or ester) followed by reduction. Here we detail a robust reduction of the corresponding amide (formed in situ or separately) using Lithium Aluminum Hydride (LiAlH₄).[4]
Figure 2: Fieser work-up logical flow for quenching LiAlH₄ reactions.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (R)-1-Boc-piperidine-3-carboxamide | 228.29 | 228.3 g | 1.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 75.9 g | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 2.3 L | - | - |
| Water | 18.02 | 76 mL | - | - |
| 15% NaOH (aq) | - | 76 mL | - | - |
| Water | 18.02 | 228 mL | - | - |
| Note: The carboxamide is prepared from the acid in Step 1 via standard methods (e.g., SOCl₂, then NH₃). |
Procedure:
-
Set up a 5L jacketed reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple. Purge the system with dry nitrogen.
-
Carefully charge Lithium Aluminum Hydride (75.9 g, 2.0 mol) to the reactor, followed by anhydrous THF (1.0 L).
-
Cool the slurry to 0-5 °C.
-
Dissolve (R)-1-Boc-piperidine-3-carboxamide (228.3 g, 1.0 mol) in anhydrous THF (1.3 L).
-
Add the amide solution dropwise to the LiAlH₄ slurry over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to reflux (approx. 65 °C) for 6 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture back down to 0-5 °C.
-
CAUTION: EXOTHERMIC QUENCH. Quench the reaction very carefully by the sequential, slow dropwise addition of:
-
Water (76 mL)
-
15% aqueous NaOH (76 mL)
-
Water (228 mL)
-
-
Remove the cooling bath and stir the resulting granular white slurry vigorously at room temperature for at least 1 hour.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 300 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude product as a colorless oil.
-
Expected Yield: ~195 g (91%)
-
Purity (GC-MS): >95%
-
Protocol: Step 3 - Boc Protection of Primary Amine
Rationale: The product from the previous step, (R)-3-(aminomethyl)piperidine, has two basic nitrogen atoms. To achieve the target structure, the exocyclic primary amine must be protected with a Boc group.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (R)-3-(aminomethyl)piperidine | 114.19 | 114.2 g | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 229.2 g | 1.05 | 1.05 |
| Dichloromethane (DCM) | - | 1.2 L | - | - |
| Triethylamine (Et₃N) | 101.19 | 111.3 g (153 mL) | 1.1 | 1.1 |
| Note: This assumes prior deprotection of the N-Boc piperidine from the previous step's product. If starting with the N-Boc protected amine, this step is for the exocyclic amine. |
Procedure:
-
In a 3L flask, dissolve the crude (R)-3-(aminomethyl)piperidine (114.2 g, 1.0 mol) in dichloromethane (1.2 L).
-
Add triethylamine (153 mL, 1.1 mol) and cool the solution to 0-5 °C.
-
Add a solution of Di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in DCM (300 mL) dropwise over 2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield pure (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.
-
Expected Yield: ~193 g (90%)
-
Purity (HPLC): >99%
-
Protocol: Step 4 - Hydrochloride Salt Formation
Rationale: The final free base is often an oil and can be hygroscopic. Converting it to the hydrochloride salt provides a stable, crystalline, and easy-to-handle solid, which is the standard form for many pharmaceutical intermediates.[5]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | 214.31 | 190.0 g | 0.887 | 1.0 |
| Isopropanol (IPA) | - | 1.0 L | - | - |
| HCl in Isopropanol (5-6 M) | - | ~160 mL | ~0.93 | 1.05 |
Procedure:
-
Dissolve the purified carbamate (190.0 g, 0.887 mol) in isopropanol (1.0 L) in a 2L flask.
-
Cool the solution to 0-5 °C with an ice bath.
-
Slowly add the 5-6 M solution of HCl in isopropanol dropwise with vigorous stirring. Monitor the pH of the solution (using wetted pH paper) until it becomes acidic (pH 1-2).
-
A white precipitate will form during the addition.
-
After the addition is complete, stir the slurry at 0-5 °C for an additional 2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 150 mL) and then with cold diethyl ether (2 x 150 mL) to facilitate drying.
-
Dry the solid in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Yield: ~212 g (95%)
-
Purity (HPLC): >99.5%
-
Chiral Purity (Chiral HPLC): >99.5% e.e.
-
Conclusion
The protocol described provides a reliable and scalable pathway for the synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. By starting with a chiral pool material, this route ensures excellent stereochemical control. The selection of intermediates and reagents is optimized for large-scale operations, with a particular focus on process safety and product isolation. This application note serves as a thorough guide for process development teams, offering a solid foundation for the industrial manufacturing of this vital pharmaceutical intermediate.
References
- Li, Y., Tang, X., Li, X., & Yang, P. (2024). Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. Chinese Journal of Organic Chemistry.
-
Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24. [Link]
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]
- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
-
Organic Chemistry Portal. Synthesis of piperidines. [Link]
- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.
-
ResearchGate. (2024). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]
- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Piperidine PEPTIPURE®. [Link]
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride in Kinase Inhibitor Synthesis
Executive Summary & Strategic Rationale
The development of ATP-competitive kinase inhibitors requires precise control over molecular geometry to exploit specific pockets within the kinase active site. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 879275-33-9, generic ref) has emerged as a high-value chiral building block for this purpose.
Unlike achiral piperazines or simple amines, this scaffold offers two distinct strategic advantages:
-
Vector Control: The (R)-configured 3-aminomethyl substituent projects the exocyclic amine into the solvent-exposed region (often the ribose-binding pocket or the solvent front), a critical area for tuning physicochemical properties (solubility, LogD) without disrupting the hinge-binding motif.
-
Orthogonal Reactivity: The reagent presents a "monoprotected diamine" motif. The free piperidine nitrogen (secondary amine) serves as the nucleophile for coupling to the kinase core, while the Boc-protected primary amine remains inert until a controlled deprotection step reveals it for salt-bridge formation or further derivatization.
This guide details the handling, coupling, and deprotection protocols for this reagent, focusing on its application in synthesizing inhibitors for targets like ERK1/2 , MNK1/2 , and CDK families.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride |
| Structure | Piperidine ring with free NH (HCl salt) and 3-position -CH2-NH-Boc |
| Stereochemistry | (R)-Enantiomer |
| Molecular Weight | 250.76 g/mol (HCl salt); 214.31 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in MeOH, Water, DMSO; Sparingly soluble in DCM (as salt) |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
Handling Precaution: As a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. Step 1 of any coupling protocol must involve strictly controlled neutralization (free-basing) to activate the piperidine nitrogen without removing the acid-labile Boc group.
Experimental Protocols
Workflow Overview
The following diagram illustrates the standard synthetic workflow for incorporating this scaffold into a heteroaryl kinase core (e.g., a chloropyrimidine or quinazoline).
Figure 1: Strategic workflow for integrating the chiral piperidine scaffold into a kinase inhibitor core.
Protocol A: Coupling to Heteroaryl Chlorides
This protocol describes the coupling of the reagent to a model electrophile (e.g., 4-chloro-pyrrolopyrimidine), a common step in ERK/JAK inhibitor synthesis.
Reagents:
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl (1.0 equiv)
-
Heteroaryl Chloride Substrate (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Activation: In a reaction vial, suspend the (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl (1.0 mmol, 251 mg) in IPA (5 mL).
-
Neutralization: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Observation: The suspension should clarify as the free base is liberated and the amine becomes soluble. Stir at room temperature for 10 minutes.
-
Critical Note: Do not use strong inorganic bases (NaOH) if the heteroaryl chloride is sensitive to hydrolysis.
-
-
Addition: Add the Heteroaryl Chloride (1.0 mmol) in one portion.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride and formation of the product (M+1 mass corresponds to Core + 214 - Cl).
-
Work-up:
-
Cool to room temperature.[1]
-
Option A (Precipitation): Pour into water (20 mL). If the product precipitates, filter and wash with water.
-
Option B (Extraction): Dilute with EtOAc, wash with brine (3x) to remove NMP/DIPEA salts. Dry over
.
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). The Boc group makes the intermediate lipophilic and easy to purify on silica.
Protocol B: Boc-Deprotection and Salt Formation
The final step reveals the primary amine, often converting the drug into a water-soluble salt.
Reagents:
-
Boc-Protected Intermediate (from Protocol A)[2]
-
4M HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM
Procedure:
-
Dissolution: Dissolve the intermediate (0.5 mmol) in DCM (2 mL).
-
Acidolysis:
-
Method 1 (HCl Salt): Add 4M HCl in Dioxane (2 mL, excess). Stir at RT for 1–2 hours.[1] The product often precipitates as the hydrochloride salt.
-
Method 2 (TFA Salt): Add TFA (1 mL). Stir at RT for 30 mins.
-
-
Monitoring: TLC or LC-MS should show complete loss of the Boc group (-100 mass units) and appearance of the primary amine peak.
-
Isolation:
-
For HCl method: Filter the solid precipitate, wash with diethyl ether. This yields the dihydrochloride salt (one HCl on ring N, one on exocyclic amine if the ring N is not conjugated to an electron-withdrawing core).
-
For TFA method: Concentrate in vacuo. Azeotrope with toluene/DCM to remove excess TFA.
-
-
Yield: Typically >90% quantitative conversion.
Quality Control & Stereochemical Integrity
Ensuring the (R)-enantiomer is maintained throughout synthesis is vital, as the (S)-enantiomer often shows significantly reduced potency (10–100x fold loss) due to steric clash in the ribose pocket.
Analytical Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-isomer. Compare against a racemic standard (prepared by mixing R and S starting materials).
Structural Interaction Map
The following diagram explains why the (R)-configuration is preferred in many kinase targets.
Figure 2: Mechanistic rationale for the (R)-enantiomer preference in kinase active sites.
References
-
PubChem Compound Summary. (2023). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.[3] National Center for Biotechnology Information. Link
-
ChemicalBook. (2023). Product Specifications for (R/S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Link
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Link
-
National Institutes of Health (NIH). (2019). Discovery of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. PubMed Central. Link
-
Google Patents. (2017). Preparation Method of Cobimetinib (Reference for Piperidine Coupling Chemistry). Patent WO2017096996A1. Link
Sources
The Art of Inhibition: A Guide to the Synthesis of Protease Inhibitors
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of protease inhibitors. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind synthetic strategies, the nuances of inhibitor design, and the practical application of these powerful therapeutic agents. Our focus is on providing a comprehensive resource that is both theoretically grounded and practically applicable in a laboratory setting.
Section 1: The Rationale for Protease Inhibition
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in all living organisms.[1][2] Their roles are diverse, ranging from digestion and protein turnover to more complex processes like blood coagulation, apoptosis, and immune response.[1][3] However, the dysregulation of protease activity is a hallmark of numerous pathological conditions, including viral infections, cancer, cardiovascular diseases, and inflammatory disorders.[3][4][5] This central role in disease makes proteases a prime target for therapeutic intervention.
Protease inhibitors are molecules that bind to proteases and block their activity.[6] The development of these inhibitors has revolutionized the treatment of diseases like HIV/AIDS and Hepatitis C, and they continue to be a major focus of drug discovery efforts.[7][8][9] The efficacy of a protease inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for the target protease over other related enzymes, which is crucial for minimizing off-target side effects.
Proteases are broadly classified based on the key catalytic residue in their active site. Understanding these classes is fundamental to designing and synthesizing effective inhibitors. The main classes include:
-
Aspartic Proteases: Utilize a pair of aspartic acid residues to activate a water molecule for nucleophilic attack.[2][6][10]
-
Cysteine Proteases: Employ a cysteine thiol as the nucleophile.[2][6][10][11]
-
Serine Proteases: Feature a catalytic triad composed of serine, histidine, and aspartate, where serine acts as the nucleophile.[2][6][10][12]
-
Metalloproteases: Require a divalent metal ion, typically zinc, to activate a water molecule.[2][6][10]
-
Threonine Proteases: Utilize the secondary alcohol of a threonine residue as the nucleophile.[2][6][10]
This guide will provide synthetic insights and protocols for inhibitors targeting several of these key protease classes.
Section 2: Synthetic Strategies and Key Classes of Inhibitors
The synthesis of protease inhibitors is a testament to the power of modern organic chemistry. The strategies employed are often complex, requiring precise control over stereochemistry and the introduction of specific functional groups designed to interact with the enzyme's active site. A common and effective strategy is the design of transition-state analogs , which are stable molecules that mimic the high-energy transition state of the peptide bond cleavage, thus binding to the protease with high affinity.[3][13][14]
Aspartyl Protease Inhibitors: The Case of HIV Protease
The discovery of HIV protease inhibitors was a turning point in the fight against AIDS.[8] These drugs, often peptidomimetic, are designed to fit into the C2-symmetric active site of the dimeric HIV protease. Lopinavir and Ritonavir are prime examples of such inhibitors.
Lopinavir is a potent HIV protease inhibitor often co-administered with Ritonavir, which acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes Lopinavir.[2][15]
Ritonavir itself is a potent HIV protease inhibitor and a strong inhibitor of CYP3A4.[2][11] Its synthesis is a multi-step process involving the coupling of several complex fragments.
Quantitative Data for Aspartyl Protease Inhibitors:
| Inhibitor | Target | IC50 | Ki |
| Lopinavir | HIV-1 Protease | 0.64 - 0.77 ng/mL (serum-free)[3][16] | - |
| Ritonavir | HIV-1 Protease | 3.0 - 5.0 ng/mL (serum-free)[3][16] | 0.019 µM[2] |
| Ritonavir | CYP3A4 | 0.034 µM[2] | - |
Synthetic Workflow for a Lopinavir Analog:
Caption: Generalized synthetic workflow for Lopinavir.
Protocol: Synthesis of Lopinavir (Conceptual Outline)
This protocol is a conceptual outline based on published synthetic routes.[1][17]
-
Activation of the Amine Core: (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is activated with an activating agent like N,N'-carbonyldiimidazole in an appropriate organic solvent.
-
Peptide Coupling: The activated amine is then condensed with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid to form an amide bond.
-
Deprotection: The dibenzyl protecting groups on the nitrogen are removed, typically via catalytic hydrogenation.
-
Final Acylation: The resulting free amine is acylated with an activated form of 2,6-dimethylphenoxyacetic acid (e.g., the acid chloride) to yield Lopinavir.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Serine Protease Inhibitors: Targeting Hepatitis C Virus
The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a key target for antiviral therapy. Boceprevir is a first-generation inhibitor of this protease.
Boceprevir is a potent and selective inhibitor of the HCV NS3/4A protease.[9][18] It features a ketoamide warhead that forms a reversible covalent bond with the active site serine. The synthesis of Boceprevir is a complex undertaking, involving the construction of a unique bicyclic proline analog.
Quantitative Data for a Serine Protease Inhibitor:
| Inhibitor | Target | IC50 | Ki |
| Boceprevir | HCV NS3/4A Protease (genotype 1) | - | 14 nM[19] |
| Boceprevir | SARS-CoV-2 Mpro | 4.13 µM[20][21] | 1.18 µM[20] |
Synthetic Workflow for Boceprevir's Bicyclic Proline Intermediate:
Caption: Synthesis of a key Boceprevir intermediate.
Protocol: Synthesis of the Bicyclic Proline Intermediate for Boceprevir (Conceptual Outline)
This protocol is based on a reported chemoenzymatic approach.[22]
-
Starting Material: The synthesis can commence from a prochiral amine substrate.
-
Enzymatic Desymmetrization: An amine oxidase is used to catalyze the oxidative desymmetrization of the prochiral amine, a key step in establishing the desired stereochemistry.
-
Subsequent Chemical Transformations: A series of chemical steps, including cyclization and functional group manipulations, are then carried out to construct the final bicyclic proline intermediate.
-
Purification: The intermediate is purified at various stages to ensure high enantiomeric and chemical purity.
Neuraminidase Inhibitors: The Fight Against Influenza
While not a protease in the classical sense, neuraminidase is a glycoside hydrolase enzyme crucial for the release of influenza virus progeny from infected cells. Inhibitors of this enzyme are a mainstay of influenza treatment. Oseltamivir (Tamiflu®) is a widely used neuraminidase inhibitor.
Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate. The synthesis of oseltamivir has been a significant challenge, with the traditional route starting from the natural product (-)-shikimic acid.
Quantitative Data for a Neuraminidase Inhibitor:
| Inhibitor | Target | IC50 |
| Oseltamivir Carboxylate | Influenza A Neuraminidase | ~2 nM[23] |
| Oseltamivir Carboxylate | Influenza B Neuraminidase | ~0.00114 nM[24] |
Synthetic Workflow for Oseltamivir from (-)-Shikimic Acid:
Caption: Simplified synthetic route to Oseltamivir.
Protocol: Synthesis of Oseltamivir Carboxylate (Conceptual Outline from Shikimic Acid)
This is a simplified representation of a complex, multi-step synthesis.[25][26]
-
Protection and Activation: The hydroxyl groups of shikimic acid are selectively protected, and one is converted to a good leaving group (e.g., a mesylate).
-
Epoxidation: An epoxide is formed under basic conditions.
-
Nucleophilic Opening: The epoxide is opened regioselectively with an azide nucleophile.
-
Functional Group Interconversions: The azide is reduced to an amine, which is then acetylated. The other functional groups are manipulated to introduce the 3-pentoxy side chain.
-
Deprotection: Finally, the protecting groups are removed to yield oseltamivir, which is then converted to its phosphate salt.
Metalloprotease Inhibitors: Targeting Angiotensin-Converting Enzyme (ACE)
ACE is a zinc-dependent metalloprotease that plays a critical role in regulating blood pressure. Inhibitors of ACE are widely used as antihypertensive drugs. Captopril was one of the first ACE inhibitors to be developed.
Captopril is a potent and specific inhibitor of ACE. Its design was based on the structure of a peptide isolated from snake venom. The key features of captopril are a proline moiety that mimics the C-terminal residue of ACE substrates and a sulfhydryl group that coordinates to the zinc ion in the active site.
Quantitative Data for a Metalloprotease Inhibitor:
| Inhibitor | Target | IC50 | Ki |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 6-35 nM[5][27] | - |
Synthetic Workflow for Captopril:
Caption: A common synthetic route for Captopril.
Protocol: Synthesis of Captopril
The following is a generalized protocol for the synthesis of captopril.[10][12]
-
Preparation of the Acylating Agent: 3-Acetylthio-2-methylpropionic acid is synthesized by the reaction of methacrylic acid and thioacetic acid. This is then converted to the acid chloride using a chlorinating agent like thionyl chloride.
-
Acylation: L-proline is acylated with 3-acetylthio-2-methylpropionic acid chloride in a basic aqueous medium. The pH is maintained between 8 and 10, and the temperature is kept low (0-5 °C) during the addition.
-
Hydrolysis (Deprotection): The resulting N-acylated proline derivative is treated with aqueous ammonia to hydrolyze the thioester and liberate the free sulfhydryl group.
-
Workup and Isolation: The reaction mixture is acidified to a pH of 1-2 with a strong acid (e.g., concentrated HCl), and the product is extracted with an organic solvent like ethyl acetate. The organic extracts are combined, dried, and the solvent is evaporated to yield captopril.
-
Purification: The crude captopril can be purified by recrystallization.
Section 3: Conclusion and Future Perspectives
The synthesis of protease inhibitors remains a vibrant and challenging field of medicinal chemistry. The examples provided in this guide illustrate the diversity of chemical architectures and synthetic strategies that have been successfully employed to target different classes of proteases. As our understanding of the roles of proteases in disease continues to grow, so too will the demand for novel, potent, and selective inhibitors.
Future efforts in this field will likely focus on:
-
Development of more selective inhibitors: To minimize off-target effects and improve safety profiles.
-
Exploration of novel inhibitor scaffolds: Moving beyond traditional peptidomimetic structures to identify small molecules with improved pharmacokinetic properties.
-
Targeting new and challenging proteases: Including those involved in neurodegenerative diseases and cancer metastasis.
-
Application of new synthetic methodologies: Such as combinatorial chemistry and high-throughput screening to accelerate the discovery of new inhibitor leads.[4]
The protocols and insights provided herein are intended to serve as a valuable resource for those engaged in the synthesis and application of protease inhibitors, empowering the next wave of discoveries in this critical area of drug development.
References
-
Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. (n.d.). SciSpace. Retrieved February 11, 2026, from [Link]
-
Captopril. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014). PMC. Retrieved February 11, 2026, from [Link]
-
The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. (2022). PMC. Retrieved February 11, 2026, from [Link]
-
Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]
-
A Process For Preparation Of Ritonavir. (n.d.). Quick Company. Retrieved February 11, 2026, from [Link]
-
RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved February 11, 2026, from [Link]
-
Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. (2002). PMC. Retrieved February 11, 2026, from [Link]
-
Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. (2002). PubMed. Retrieved February 11, 2026, from [Link]
-
A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingred. (2017). ScienceDirect. Retrieved February 11, 2026, from [Link]
-
In vivo determinations of Ki values for angiotensin converting enzyme inhibitors. (1988). PubMed. Retrieved February 11, 2026, from [Link]
-
Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. (2012). PubMed. Retrieved February 11, 2026, from [Link]
-
Gilead Sciences' synthetic route of the Oseltamivir carboxylate development. (2021). ResearchGate. Retrieved February 11, 2026, from [Link]
- A PROCESS FOR THE SYNTHESIS OF RITONAVIR. (2006).
- A process for the synthesis of ritonavir. (2006). Google Patents.
-
Development of a physiologically-based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady-state conditions. (2022). PMC. Retrieved February 11, 2026, from [Link]
- Method of captopril synthesis. (n.d.). Google Patents.
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. (2014). PubMed Central. Retrieved February 11, 2026, from [Link]
-
The Chemical Journey of Captopril: From Synthesis to Therapeutic Application. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 11, 2026, from [Link]
-
Estimation of the half-maximal inhibitory concentration (IC50) of lopinavir and ritonavir in patients with COVID-19. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. (n.d.). RTI International. Retrieved February 11, 2026, from [Link]
-
Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. (2020). bioRxiv. Retrieved February 11, 2026, from [Link]
-
Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. (2020). Scientific Research Publishing. Retrieved February 11, 2026, from [Link]
-
Pharmacokinetic Simulation of Optimal Lopinavir and Ritonavir Dose Combination for COVID-19. (2022). PMC. Retrieved February 11, 2026, from [Link]
-
In vitro assessment of drug-drug interaction potential of boceprevir associated with drug metabolizing enzymes and transporters. (2013). PubMed. Retrieved February 11, 2026, from [Link]
-
Boceprevir. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. (2020). PMC. Retrieved February 11, 2026, from [Link]
-
The first synthesis of oseltamivir carboxylate from (-)-shikimic acid. (2007). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved February 11, 2026, from [Link]
- Lopinavir prepared by one-pot method. (2021). Google Patents.
- A kind of preparation and purification technique of Lopinavir. (2016). Google Patents.
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (2011). PMC. Retrieved February 11, 2026, from [Link]
-
Mean zanamivir and oseltamivir carboxylate IC 50 s for clinical influenza isolates collected worldwide from 1996 to 1999 determined by fluorescent and chemiluminescent assays. (2002). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM. (2014). ResearchGate. Retrieved February 11, 2026, from [Link]
-
captopril [Ligand Id: 5158] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 11, 2026, from [Link]
-
Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). PMC. Retrieved February 11, 2026, from [Link]
-
Development of a physiologically-based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady-state conditions. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. (2022). MDPI. Retrieved February 11, 2026, from [Link]
-
(PDF) Pharmacokinetic Simulation of Optimal Lopinavir and Ritonavir Dose Combination for COVID-19. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The IC 50 of oseltamivir carboxylate of non-mutant and mutant influenza viruses (H275Y) by subtype, northern Viet Nam, 2009 to 2012. (2014). ResearchGate. Retrieved February 11, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Process For Preparation Of Ritonavir [quickcompany.in]
- 5. apexbt.com [apexbt.com]
- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 10. Captopril - Wikipedia [en.wikipedia.org]
- 11. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Captopril synthesis - chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. aurigeneservices.com [aurigeneservices.com]
- 15. LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 16. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN110903249A - Lopinavir prepared by one-pot method - Google Patents [patents.google.com]
- 18. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 27. Captopril [sigmaaldrich.com]
Application Note: Functionalization of the Piperidine Ring in Boc-Protected Compounds
[1][2][3]
Executive Summary & Strategic Importance
The piperidine ring is the single most frequently encountered nitrogen heterocycle in FDA-approved small-molecule drugs.[1][2] Its functionalization, particularly when protected with the tert-butyloxycarbonyl (Boc) group, is a cornerstone of diversity-oriented synthesis (DOS) in medicinal chemistry.
While N-Boc-piperidine is commercially available, its decoration at the C2 (
The Challenge of Regioselectivity
Functionalizing N-Boc-piperidine is non-trivial due to the electronic and steric influence of the carbamate group:
-
C2 (
): Electronically activated for deprotonation (lithiation) and radical formation (photoredox), but sterically hindered by the Boc rotamers. -
C3 (
): Electronically deactivated by the inductive withdrawal of the nitrogen. Direct C–H activation here is the most challenging. -
C4 (
): Remote from the directing group; typically accessed via pre-functionalized starting materials or specific radical pathways.
Strategic Approaches to Functionalization
The choice of method depends strictly on the target position and the desired bond formation.
| Target Position | Primary Strategy | Key Mechanism | Reagents/Catalysts |
| C2 ( | Lithiation-Trapping | Deprotonation / Electrophilic Quench | s-BuLi / TMEDA |
| C2 ( | Photoredox Arylation | Ir(ppy) | |
| C2 ( | Negishi Coupling | Lithiation | s-BuLi / ZnCl |
| C3 ( | Transition Metal C–H | Directing Group Assisted C–H Activation | Ru(II) or Pd(II) catalysts |
| C4 ( | Minisci-type | H-Atom Transfer (HAT) / Radical Addition | Photocatalyst / Peroxides |
Deep Dive: -Lithiation and Electrophilic Trapping (C2)
This is the "Gold Standard" for introducing alkyl, acyl, and silyl groups at the C2 position.
Mechanistic Insight
The N-Boc group acts as a Dipole-Stabilized Carbanion Directing Group . The carbonyl oxygen coordinates lithium, directing deprotonation to the syn-
-
Criticality of TMEDA: Unlike pyrrolidine, N-Boc-piperidine is slow to lithiate. The diamine ligand TMEDA breaks down s-BuLi aggregates, increasing the basicity and kinetic reactivity of the lithium species.
-
Temperature Control: The resulting
-lithio species is thermally unstable. Above -50°C, it undergoes -elimination or decomposition.
Protocol A: C2-Alkylation of N-Boc-Piperidine (Beak Protocol)
Objective: Synthesis of 2-methyl-1-Boc-piperidine.
Reagents:
-
N-Boc-piperidine (1.0 equiv)
-
s-BuLi (1.3 equiv, ~1.4 M in cyclohexane)
-
TMEDA (1.3 equiv)
-
Methyl Iodide (1.5 equiv)
-
Diethyl Ether (anhydrous)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous Et
O (concentration ~0.2 M relative to substrate). -
Complex Formation: Add TMEDA (1.3 equiv). Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add s-BuLi (1.3 equiv) dropwise via syringe pump over 15 minutes. Caution: Exothermic.
-
Substrate Addition: Add N-Boc-piperidine (1.0 equiv) dissolved in a minimal amount of Et
O dropwise. -
Lithiation: Stir at -78°C for 3–4 hours .
-
Note: Shorter times result in low conversion; piperidine lithiation has a higher activation energy than pyrrolidine.[3]
-
-
Electrophile Trapping: Add MeI (1.5 equiv) dropwise.
-
Warming: Allow the mixture to warm slowly to room temperature over 12 hours.
-
Quench: Quench with saturated aqueous NH
Cl. Extract with Et O.[4] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Low Yield? Ensure temperature did not rise above -70°C during lithiation.
-
Starting Material Recovery? Increase lithiation time to 5-6 hours.
-
Diamine-Free? While O'Brien developed diamine-free conditions for pyrrolidine (-30°C, THF), these are generally ineffective for piperidine due to slower kinetics. Stick to the TMEDA/-78°C protocol for piperidine.
Deep Dive: Photoredox -Arylation (C2)
For introducing aryl groups, lithiation followed by transmetalation (Negishi) is viable but complex. Modern photoredox catalysis offers a milder alternative using cyanoarenes.
Mechanistic Insight
This reaction proceeds via an
Protocol B: Photoredox C–H Arylation
Objective: Synthesis of 2-(4-cyanophenyl)-1-Boc-piperidine.
Reagents:
-
N-Boc-piperidine (1.0 equiv)
-
1,4-Dicyanobenzene (1.5 equiv)
-
Ir(ppy)
(1 mol %) -
K
HPO (2.0 equiv) -
Solvent: DMA or DMSO (degassed)
Step-by-Step Methodology:
-
Setup: In a glass vial equipped with a stir bar, combine N-Boc-piperidine, dicyanobenzene, Ir(ppy)
, and K HPO . -
Solvent: Add degassed DMA (0.1 M). Seal with a septum cap.
-
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Use a fan to maintain temp < 35°C.
-
Time: Stir for 24–48 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography.
Visualizing the Workflow
The following diagram illustrates the decision tree and process flow for selecting the correct functionalization method.
Caption: Decision matrix for regioselective functionalization of N-Boc-piperidine based on target moiety.
References
-
Beak, P., & Lee, W. K. (1989).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 54(19), 4541–4543. Link -
O'Brien, P., et al. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF.[4] Organic Letters, 12(21), 4768–4771. Link
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an
-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link -
Bilin, A., et al. (2010). Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896. Link
-
Campos, K. R., et al. (2006). Enantioselective Arylation of N-Boc-pyrrolidine: The Key to an Efficient Synthesis of a Glucokinase Activator. Journal of the American Chemical Society, 128(11), 3538–3539. Link
Troubleshooting & Optimization
Stability issues of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Technical Support Guide: Stability & Handling of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
Core Directive & Introduction
Role: Senior Application Scientist Subject: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride CAS (Free Base): 879275-33-9 CAS (HCl Salt): Not widely indexed; typically custom-synthesized or cataloged as the salt of the free base.
Executive Summary:
This compound is a critical chiral building block containing two nitrogen centers: a secondary amine within the piperidine ring and a primary amine on the methyl side chain protected by a tert-butoxycarbonyl (Boc) group. As a hydrochloride salt, the piperidine nitrogen is protonated (
The Stability Paradox: While the hydrochloride salt formation stabilizes the oxidation-prone secondary amine, it introduces a latent risk: Solid-State Acidolysis . The acidic proton on the piperidinium ring, in the presence of even trace moisture, can create a localized acidic environment sufficient to cleave the acid-labile Boc group. This guide addresses the unique handling requirements to prevent this "Trojan Horse" degradation mechanism.
The Mechanics of Instability
To troubleshoot effectively, you must understand the degradation pathway. The hydrochloride salt is not inert; it is a reservoir of potential acidity.
Degradation Pathway Diagram
Figure 1: The moisture-catalyzed degradation cascade of Boc-protected amine salts.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance & Pressure
Q: I opened the storage vial and heard a "pop" sound. The solid also looks clumpy. Is it compromised?
-
Diagnosis: Likely partial decomposition.
-
The Science: The "pop" is the release of isobutylene and carbon dioxide gas, which are byproducts of Boc deprotection. The clumpiness indicates moisture absorption (hygroscopicity).
-
Action Plan:
-
Run an NMR immediately. Check for the integration of the tert-butyl singlet at ~1.44 ppm. If the integration is lower than expected (relative to the piperidine ring protons), degradation has occurred.
-
Purification: If the degradation is minor (<5%), you can recrystallize (typically from EtOH/Et2O) or simply proceed if the byproduct (diamine) does not interfere with your next step. If major, you must repurify or discard.
-
Issue 2: Solubility Difficulties
Q: The datasheet says it's soluble in water, but I see turbidity. Why?
-
Diagnosis: Presence of the free base or Boc-cleaved byproduct.
-
The Science:
-
Intact HCl Salt: Highly water-soluble.
-
Free Base: Poor water solubility; soluble in organic solvents (DCM, EtOAc).
-
Fully Deprotected Diamine: Highly water-soluble.
-
-
Action Plan:
-
If the solution is turbid, the pH might be too high (freeing the base). Add dilute HCl dropwise to see if it clears.
-
If it remains turbid, filter the solution. The insoluble matter may be the free base form if the salt was not formed stoichiometrically during synthesis.
-
Issue 3: Analytical Discrepancies
Q: My LC-MS shows a mass corresponding to [M-100]. What is this?
-
The Science: The molecular weight of the Boc group is 100 Da. A mass peak of
indicates the free amine. -
Context:
-
In the Vial: If this peak is the major component, your sample has degraded during storage.
-
In the MS Source: Boc groups are thermally labile. If your LC-MS source temperature is too high (>350°C) or the cone voltage is too high, you might be inducing "in-source fragmentation."
-
-
Validation: Run a standard HPLC (UV detection) or NMR to confirm if the deprotection is real or an artifact of the ionization process.
Strategic Handling Protocols
Protocol A: Safe Storage (The "Cold & Dry" Rule)
The HCl salt is hygroscopic . Moisture is the enemy that activates the acid.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows down the kinetics of acid-catalyzed deprotection. |
| Atmosphere | Argon or Nitrogen | Prevents absorption of atmospheric moisture. |
| Desiccation | Required | Store the vial inside a secondary container with desiccant packs (Silica or P2O5). |
| Thawing | Equilibrate | Allow the vial to reach room temperature before opening to prevent condensation on the cold solid. |
Protocol B: Free-Basing (Converting to Stable Oil)
If you encounter stability issues with the salt, converting it to the free base immediately before use is often safer.
-
Dissolve: Dissolve the HCl salt in varying amounts of water (approx. 10 mL/g).
-
Biphasic Setup: Add an equal volume of Dichloromethane (DCM).
-
Neutralize: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) while stirring until the aqueous layer pH is ~8-9. Do not use strong bases like NaOH to avoid hydrolysis risks.
-
Extract: Separate the organic layer.[6] Extract the aqueous layer 2x more with DCM.
-
Dry & Concentrate: Dry combined organics over Na2SO4, filter, and concentrate in vacuo at <40°C.
-
Result: The free base is likely a viscous oil. Use immediately.
References & Data Sources
-
Compound Identification & Properties
-
Mechanism of Boc Stability
-
Safety & Handling (MSDS)
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 7. 189819-75-8 | MFCD01321014 | tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride [aaronchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. afgsci.com [afgsci.com]
Solubility problems of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in organic solvents
[1][2][3]
CAS Number (HCl Salt): 1217778-64-7 CAS Number (Free Base): 309956-78-3 Molecular Formula: C₁₁H₂₃ClN₂O₂ Molecular Weight: 250.77 g/mol (HCl Salt)[1][2][3]
Executive Summary: The Solubility Paradox
This compound presents a classic "Amphiphilic Salt" challenge .
-
The Cation: The piperidine nitrogen is protonated (
), making the molecule highly polar and ionic. -
The Protecting Group: The tert-butyloxycarbonyl (Boc) group is lipophilic and acid-sensitive.[1][2][3]
Core Problem: The ionic headgroup forces the molecule into the aqueous/polar phase, while the Boc tail resists dissolution in pure water but isn't strong enough to pull the salt into non-polar organic solvents like Hexane or Ether.[3] Most solubility failures occur because researchers attempt to dissolve the HCl salt directly in reaction solvents (DCM, THF) suitable only for the free base. [2]
Solubility Matrix & Solvent Compatibility
Reference data for (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl at 25°C.
| Solvent System | Solubility Rating | Application Notes |
| Water | High (>50 mg/mL) | Good for storage or aqueous deprotection.[1][2][3] Warning: pH < 4 may degrade Boc over time.[1][3] |
| Methanol / Ethanol | High (>100 mg/mL) | Best solvents for handling the salt form.[2] Use for transfers or stock solutions.[1][3] |
| DMSO / DMF | High | Excellent for biological assays or nucleophilic substitutions ( |
| Dichloromethane (DCM) | Low / Moderate | Critical Failure Point. The salt often forms a suspension.[2] Requires 5-10% MeOH co-solvent to dissolve.[2][3] |
| Ethyl Acetate / THF | Very Low | The salt will likely gum or oil out.[2] Do not use for the salt form.[1][3] |
| Diethyl Ether / Hexane | Insoluble | Used to precipitate/crystallize the salt from MeOH or DCM.[2] |
Troubleshooting Guide (Q&A Format)
Issue 1: "The compound won't dissolve in Dichloromethane (DCM) for my acylation reaction."
Diagnosis: You are trying to dissolve an ionic lattice (HCl salt) in a non-polar organic solvent.[1][3][4] DCM alone cannot overcome the lattice energy of the hydrochloride salt.[3] Solution: You have two options:
-
The "In-Situ" Fix: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) to the suspension in DCM.[1][2][3] The base will deprotonate the piperidine, generating the soluble free base in situ and forming amine-HCl salts (e.g.,
) which may remain suspended but allow the reaction to proceed. -
The "Pre-Wash" Fix (Recommended): Convert the salt to the free base before the reaction (See Protocol A below).[1]
Issue 2: "I lost my product during the aqueous workup."
Diagnosis: Phase distribution error. Mechanism: If you partitioned the reaction mixture between Water and Ethyl Acetate/DCM without adjusting the pH, the piperidine amine remains protonated (charged). Charged species stay in the Aqueous Layer .[1][3] Corrective Action:
-
Adjust the aqueous layer to pH 10–11 using Saturated
or 1N NaOH.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Re-extract with DCM or Ethyl Acetate.[1][3] The neutral free base will now migrate to the Organic Layer .[3]
Issue 3: "The solid turned into a sticky gum/oil upon exposure to air."[1][3]
Diagnosis: Hygroscopicity.[1][3] Explanation: Piperidine hydrochloride salts are often hygroscopic.[1][3] They absorb atmospheric moisture, lowering the melting point and causing "oiling out."[3] Recovery:
-
Add anhydrous Diethyl Ether or MTBE until cloudy.
-
Filter and dry under high vacuum with
if available.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Issue 4: "My Boc group disappeared (Deprotection) unexpectedly."
Diagnosis: Acid-catalyzed hydrolysis.[1][2][3] Cause: While HCl salts are generally stable, heating this compound in protic solvents (like MeOH/Water) or exposing it to strong Lewis acids can cleave the Boc group, yielding the diamine dihydrochloride. Prevention:
Visual Workflows
Diagram 1: Solubility Decision Tree
Caption: Logic flow for selecting the correct solvent system based on the intended application.[2]
Diagram 2: Free-Basing Protocol Workflow
Caption: Step-by-step procedure to convert the HCl salt into the organic-soluble free base.
Experimental Protocols
Protocol A: Conversion to Free Base (Standard Method)
Use this when your reaction requires DCM, THF, or Toluene.[2]
-
Dissolution: Suspend 1.0 g of the HCl salt in 10 mL of Dichloromethane (DCM). It will likely remain cloudy.[1][3]
-
Neutralization: Add 10 mL of Saturated Sodium Carbonate (
) solution. -
Extraction: Shake vigorously in a separatory funnel. The solid should dissolve as it converts to the free base and migrates into the DCM layer.[3]
-
Separation: Collect the organic (lower) layer.[1][3] Extract the aqueous layer two more times with 5 mL DCM.[1][3]
-
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo. -
Result: You now have the Free Base as a viscous oil or low-melting solid.[1][3] Use immediately.
Protocol B: NMR Sample Preparation
Common error: Using Chloroform-d (
-
Preferred: Use DMSO-d6 or Methanol-d4 (MeOD) .[1][2][3] The salt dissolves instantly.[1][3]
-
If
is mandatory: You must add 2-3 drops of Methanol-d4 or perform the "Shake Method" (add salt tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , add 1 drop of , shake, and run the spectrum of the organic layer—effectively free-basing inside the tube).[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine (Analogous Structure).[1][2][3] Retrieved from [Link]
-
H.C. Brown & P.V. Ramachandran (1994). Solubility behavior of amine salts in organic synthesis.[1][3] Journal of Organic Chemistry.[1][3] (General Reference for Amine HCl handling).
-
BenchChem (2025). Safety Data Sheet: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.[1][2][3] (Inferred general safety data for piperidine carbamates).[1][3]
Sources
- 1. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 3. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Incomplete reaction in the synthesis of piperidine derivatives
Topic: Troubleshooting Incomplete Reactions Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Piperidine Challenge
Piperidine rings are the structural backbone of over 12,000 biologically active compounds, including blockbusters like Paroxetine and Fentanyl . However, synthesizing these saturated heterocycles often presents a specific frustration: the "stalled" reaction. Whether via the reduction of pyridines or the cyclization of acyclic precursors, the formation of the piperidine core is prone to thermodynamic traps and catalyst deactivation.
This guide moves beyond standard textbook protocols to address the why and how of incomplete conversions, providing self-validating workflows to rescue your synthesis.
Module 1: Stalled Heterogeneous Hydrogenation (Pyridine Reduction)
The Scenario: You are reducing a substituted pyridine to a piperidine using H₂ and a metal catalyst (Pd/C, PtO₂, Rh/C). The reaction proceeds rapidly to ~60% conversion and then stops dead. Adding more catalyst or increasing pressure has negligible effect.
Root Cause: Product Inhibition (Catalyst Poisoning)
The formed piperidine product is significantly more basic (
Troubleshooting Protocol
| Variable | Adjustment | Rationale |
| Additive | Add 1.05–1.1 eq. of Acid (HCl or AcOH) | Protonating the piperidine product ( |
| Catalyst | Switch to Rh₂O₃ or PtO₂ (Adams' Cat.) | Rhodium is less susceptible to poisoning by amines than Palladium. PtO₂ works well in acidic media (AcOH). |
| Solvent | Protic Polar (MeOH, AcOH) | Aprotic solvents often exacerbate aggregation/poisoning. Acetic acid serves as both solvent and scavenger. |
Standardized Workflow: Acid-Promoted Hydrogenation
-
Dissolve pyridine substrate (1.0 mmol) in MeOH or glacial acetic acid (0.1 M).
-
Add 1.1 equivalents of concentrated HCl (if in MeOH) or use AcOH as solvent.
-
Add 5-10 wt% catalyst (Rh/C or PtO₂).
-
Pressurize to 3–5 bar (50–70 psi) H₂.
-
Monitor via LCMS. If stalled, purge H₂ and add fresh acid, not just fresh catalyst.
Critical Note: If using PtO₂, the actual active species is Pt(0) formed in situ. The presence of acid is critical for the "Adams' Catalyst" mechanism to function efficiently on nitrogen heterocycles [1].
Visual Guide: Hydrogenation Decision Tree
Figure 1: Decision logic for rescuing stalled pyridine hydrogenations.
Module 2: Incomplete Reductive Amination
The Scenario: You are synthesizing a piperidine derivative via reductive amination (e.g., reacting a piperidone with an amine). You observe starting material remaining, or the formation of the alcohol side-product (direct reduction of ketone) rather than the amine.
Root Cause: The Imine Equilibrium Trap
Reductive amination is a two-step process:
-
Equilibrium: Ketone + Amine
Hemiaminal Imine + H₂O -
Reduction: Imine + Hydride
Amine
If Step 1 is incomplete (due to water accumulation or steric hindrance), the reducing agent will either sit idle or, worse, reduce the ketone directly to an alcohol. Sodium Triacetoxyborohydride (STAB) is the preferred reagent, but it is water-sensitive and requires the imine to be pre-formed or activated [2].
The "Titanium Fix" (Ti(OiPr)₄)
For difficult substrates, standard conditions (STAB/DCE/AcOH) often fail. The addition of Titanium(IV) Isopropoxide is the industry-standard fix. It acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl.
-
Water Scavenger: Shifts the equilibrium irreversibly toward the imine.
Protocol: Ti(IV)-Mediated Reductive Amination
Use this for sterically hindered piperidones or weak amine nucleophiles.
-
Mix: Ketone (1.0 eq) and Amine (1.2 eq) in neat Ti(OiPr)₄ (2.0 eq).
-
Stir: 1–4 hours at RT (or 60°C for hindered substrates). The solution will become viscous.
-
Dilute: Add dry Ethanol or THF (Note: STAB is usually done in DCE, but for this Ti-protocol, EtOH/NaBH₄ is compatible).
-
Reduce: Add NaBH₄ (1.5 eq) or NaCNBH₃. (STAB is less compatible with the Ti-workup).
-
Quench: Add 1N NaOH to precipitate white TiO₂. Filter over Celite.
Visual Guide: Reductive Amination Failure Points
Figure 2: Mechanism showing how water accumulation prevents imine formation, leading to direct ketone reduction.
Module 3: Intramolecular Cyclization Stalls
The Scenario: You are attempting to close the piperidine ring via nucleophilic substitution (e.g., an amino-halide precursor) or Ring-Closing Metathesis (RCM). The reaction yields a mixture of dimerized polymers and unreacted starting material.
Root Cause: Entropy and Dilution
Forming a 6-membered ring is kinetically favorable, but intermolecular reactions (polymerization) compete if the concentration is too high.
-
Concentration Rule: Intramolecular cyclization requires high dilution (<0.01 M).
-
Base Choice: If using nucleophilic substitution (
), the base must be strong enough to deprotonate the amine but non-nucleophilic to avoid byproduct formation.
Troubleshooting Table
| Issue | Observation | Solution |
| Dimerization | Mass spec shows 2x Molecular Weight | Dilute! Run reaction at 0.005 M. Add substrate slowly (syringe pump) to the catalyst/base solution. |
| Incomplete RCM | Starting material persists | Sparging. Ethylene gas is a byproduct of RCM. If not removed, the equilibrium prevents closure. Bubble Argon through the solvent. |
| Exo- vs Endo- | Wrong ring size formed (5 vs 6) | Baldwin's Rules. 6-exo-tet is favored. Ensure your leaving group geometry allows backside attack. |
FAQ: Rapid Response
Q: Can I use Methanol with Sodium Triacetoxyborohydride (STAB)? A: Avoid it. Methanol reacts with STAB, decomposing the hydride and reducing its potency. Use 1,2-Dichloroethane (DCE) or THF.[1] If solubility is an issue in DCE, use Sodium Cyanoborohydride in MeOH instead (with pH adjustment to ~5-6) [3].
Q: My pyridine hydrogenation works for 3-substituted pyridines but fails for 2,6-disubstituted ones. A: This is a steric issue. The 2,6-substituents prevent the pyridine from lying flat on the catalyst surface.
-
Fix: Switch to high-pressure hydrogenation (50–100 bar) using Ruthenium on Carbon (Ru/C) or use a homogeneous catalyst (e.g., Crabtree’s catalyst) which is less sensitive to surface sterics [4].
Q: How do I remove the Titanium salts after the Ti(OiPr)₄ protocol? They clog my filter. A: Do not just filter. Add a minimal amount of water to hydrolyze the Ti, then add 1N NaOH or 15% Rochelle's Salt solution and stir vigorously until two clear layers form. The Ti salts will remain in the aqueous phase or form a coarse precipitate that filters easily.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bhattacharyya, S. (2004).[2] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds". Tetrahedron, 60(14), 1463-1471.[2] Link
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines". Angewandte Chemie International Edition, 43(21), 2859-2862. Link
Sources
Technical Support Center: Scaling Up Purification of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride
Executive Summary & Core Chemistry
This guide addresses the specific challenges in scaling the purification of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride . The molecule contains two nitrogen centers: a secondary piperidine amine (basic,
The Critical Challenge: The formation of the hydrochloride salt must be chemically selective. You must protonate the piperidine nitrogen to form the salt without cleaving the acid-labile Boc (tert-butoxycarbonyl) group on the exocyclic amine. Scale-up exacerbates this risk due to exothermic heat accumulation, which accelerates Boc-deprotection.
Process Workflow Visualization
The following diagram outlines the optimized workflow for converting the crude free base to the purified hydrochloride salt, including decision nodes for common scale-up failures.
Figure 1: Optimized process flow for selective salt formation and isolation.
Technical Support: Troubleshooting & FAQs
Module A: Salt Formation & "Oiling Out"
Q: My product precipitates as a sticky gum or oil instead of a crystalline solid upon adding HCl. How do I fix this on a large scale?
A: "Oiling out" indicates the product has separated as a second liquid phase rather than nucleating into a crystal lattice. This is common with piperidine salts in polar solvents.
-
Immediate Remedy (The "Heat-Cool" Cycle):
-
Do not add more acid.
-
Heat the mixture gently (max 40°C) until the oil redissolves or becomes less viscous.
-
Add a non-polar anti-solvent (e.g., MTBE or n-Heptane) dropwise until slight turbidity persists.
-
Seed with authentic crystals (0.1 wt%) if available.
-
Cool slowly (10°C/hour) to 0°C. Rapid cooling traps impurities and promotes oiling.
-
-
Root Cause Prevention:
-
Solvent Selection: Avoid pure Methanol (MeOH) for the initial salt formation, as the high solubility often prevents crystallization. Use Ethyl Acetate (EtOAc) or Isopropanol (IPA) as the primary solvent.
-
Concentration: Ensure the free base concentration is not too high. A dilution of 5-10 volumes of solvent relative to the solute weight is recommended.
-
Module B: Chemical Stability (Boc Integrity)
Q: I see a loss of the t-Butyl signal (approx. 1.4 ppm) in NMR, and new impurities are forming. Is the HCl removing the Boc group?
A: Yes, this is a critical failure mode. While the Boc group is stable to base, it is acid-labile. The piperidine nitrogen is much more basic and will protonate first, but excess acid or heat will drive the equilibrium toward carbamate cleavage.
-
The Protocol for Specificity:
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of HCl. Do not use an excess "to be safe."
-
Temperature: Maintain the reaction temperature below 10°C (preferably 0-5°C) during addition. The deprotection reaction (E1 elimination of isobutene) has a higher activation energy than the neutralization of the amine; keeping it cold kinetically favors salt formation over deprotection.
-
Acid Source: Use anhydrous HCl (e.g., 4M HCl in Dioxane or IPA) rather than aqueous HCl. Water can facilitate hydrolysis at higher temperatures.
-
Module C: Enantiomeric Purity (ee)
Q: The enantiomeric excess (ee) of my starting material was 95%, but the final salt is only 96%. How can I upgrade the optical purity?
A: Simple salt formation rarely upgrades chiral purity significantly unless the racemate has a different solubility profile (which is not guaranteed).
-
Strategy 1: Recrystallization of the Salt:
-
Recrystallize the crude HCl salt from Ethanol/EtOAc (1:3) . The racemic crystal lattice often has different solubility than the pure enantiomer lattice.
-
-
Strategy 2: Pre-Salt Resolution (Recommended for <90% ee):
-
Before forming the HCl salt, perform a resolution on the free base using a chiral acid. (-)-O,O'-Di-p-toluoyl-L-tartaric acid is highly effective for resolving piperidine derivatives [1].
-
Form the tartrate salt, recrystallize to >99% ee, break the salt with NaOH, and then form the HCl salt.
-
Quantitative Data: Solvent Screening for Recrystallization
The following table summarizes solvent performance for the recrystallization of piperidine-carbamate salts based on solubility and recovery yields.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Habit | Yield Potential | Risk Factor |
| Methanol (MeOH) | Very High | High | N/A | Low (<50%) | Product stays in mother liquor. |
| Isopropanol (IPA) | High | Moderate | Needles | Moderate (60-70%) | Good balance; may require cooling to -20°C. |
| EtOAc / Ethanol (9:1) | Moderate | Low | Granular/Prisms | High (80-90%) | Recommended. Best purification rejection. |
| DCM / Hexane | High | Low | Amorphous/Oil | Variable | High risk of oiling out; difficult to dry (trapped DCM). |
| Water | Very High | Very High | N/A | N/A | Not suitable for isolation; leads to hydrolysis risks. |
Scale-Up Protocol (100g - 1kg Scale)
Safety Note: This reaction involves the use of gaseous HCl equivalents and flammable solvents. Ensure proper ventilation and grounding.
-
Dissolution: Charge the reactor with (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate (Free Base) and Ethyl Acetate (8 volumes) . Stir until fully dissolved.
-
Cooling: Cool the jacket to 0°C . Ensure internal temperature reaches <5°C.
-
Acidification: Slowly dose 4M HCl in Dioxane (1.0 eq) via a dropping funnel or dosing pump.
-
Rate Limit: Adjust rate so internal temperature never exceeds 15°C .
-
Observation: A white precipitate should begin to form after 0.3-0.5 equivalents are added.
-
-
Aging: Once addition is complete, stir at 0-5°C for 2 hours.
-
Filtration: Filter the slurry under nitrogen pressure or vacuum.
-
Washing: Wash the wet cake with cold EtOAc (2 volumes) followed by n-Heptane (2 volumes) to remove residual acidity and organic impurities.
-
Drying: Dry in a vacuum oven at 35°C for 12-24 hours. Do not exceed 40°C to prevent thermal degradation of the Boc group in the presence of trace acid traces.
Mechanism of Impurity Formation
Understanding the failure modes is essential for troubleshooting.
Figure 2: Degradation pathways. Impurity A arises from Boc cleavage (isobutene loss). Impurity B arises from moisture ingress.
References
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Boc Protecting Group Stability and Cleavage Conditions. Available at: [Link]
-
University of Rochester. Solvents for Recrystallization: Technical Guide. Available at: [Link]
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. Among the various analytical techniques available, X-ray crystallography is the definitive method for elucidating the atomic and molecular architecture of a crystalline compound.[1] This guide provides an in-depth comparison and technical overview of the application of X-ray crystallography to (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate derivatives. These chiral piperidine scaffolds are crucial intermediates in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system and kinase pathways.[2] The specific spatial arrangement of substituents on the piperidine ring is paramount to their biological activity, making X-ray crystallography an essential tool for their structural validation and development.[1]
The Unambiguous Power of X-ray Crystallography for Chiral Scaffolds
X-ray crystallography leverages the phenomenon of X-ray diffraction by a crystalline solid to determine the arrangement of atoms within it.[3][4] When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing this pattern, we can reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of atoms, bond lengths, and bond angles.[5][6]
For chiral molecules like (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate derivatives, this technique is unparalleled. It provides unequivocal proof of:
-
Absolute Stereochemistry: Confirming the (R) or (S) configuration at chiral centers.
-
Molecular Conformation: Defining the exact spatial orientation of the molecule, such as the chair conformation of the piperidine ring.[7]
-
Intermolecular Interactions: Revealing how molecules pack together in the solid state through hydrogen bonds and other non-covalent interactions.
While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data on molecular structure in solution, X-ray crystallography offers a static, high-resolution snapshot of the molecule in its crystalline form, which is often considered the gold standard for structural verification.[1][8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for a successful outcome.
Detailed Experimental Protocol
Objective: To obtain a publication-quality single-crystal X-ray structure of a novel (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate derivative.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. The quality of the outcome at each stage (crystal quality, diffraction intensity, refinement statistics) provides immediate feedback on the success of the preceding steps.
-
Synthesis and High-Purity Recrystallization (The Foundation):
-
Action: Synthesize the target derivative using established chemical routes.[9] The crucial step is to achieve high chemical purity (>98%).
-
Causality: Impurities are the primary inhibitors of crystal growth. They can disrupt the ordered lattice formation required for a single crystal, leading to oils, amorphous solids, or poorly diffracting microcrystals.
-
Execution: Purify the crude product via column chromatography. Subsequently, perform a final recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a highly pure, often microcrystalline, solid.
-
-
Growing Diffraction-Quality Single Crystals (The Art):
-
Action: The goal is to grow a single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
-
Causality: Slow, controlled precipitation from a supersaturated solution allows molecules to arrange themselves into a highly ordered, single-crystal lattice. Rapid precipitation traps solvent and introduces defects, hindering diffraction.
-
Execution (Slow Evaporation Method):
-
i. Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile solvent in which it is soluble (e.g., methanol, acetone).
-
ii. Add a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes slightly turbid.
-
iii. Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.
-
iv. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
-
Crystal Selection and Mounting (The Delicate Touch):
-
Action: Identify and mount a suitable crystal onto the diffractometer's goniometer.
-
Causality: A well-defined single crystal with sharp edges and no visible cracks will produce the strongest and cleanest diffraction pattern. The crystal must be flash-frozen to minimize thermal motion and radiation damage from the X-ray beam.[4]
-
Execution:
-
i. Under a microscope, select a well-formed, transparent crystal.
-
ii. Using a nylon loop, scoop the crystal from its mother liquor.[4]
-
iii. Quickly plunge the loop into liquid nitrogen to flash-freeze the crystal (~100 K).
-
iv. Mount the frozen crystal onto the goniometer head of the diffractometer.
-
-
-
Data Collection and Processing (The Measurement):
-
Action: Collect the X-ray diffraction data.
-
Causality: Rotating the crystal in the X-ray beam allows for the collection of diffraction spots from all possible lattice planes, providing a complete dataset needed for structure solution.
-
Execution:
-
i. A modern single-crystal X-ray diffractometer (e.g., Bruker APEXII) with a suitable X-ray source (e.g., Cu Kα, λ = 1.54178 Å) is used.
-
ii. A series of diffraction images are collected as the crystal is rotated.
-
iii. The collected data is processed to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.[10]
-
-
-
Structure Solution and Refinement (The Puzzle):
-
Action: Solve the "phase problem" and refine the atomic model.
-
Causality: While we can measure the intensities of the diffracted X-rays, the phase information is lost.[6] Structure solution methods (like direct methods for small molecules) are used to generate an initial atomic model. This model is then refined against the experimental data to improve its accuracy.
-
Execution:
-
i. Software packages (e.g., SHELXT, OLEX2) are used to solve the structure.
-
ii. The initial model is refined by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
iii. The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S). An R1 value below 0.05 is typically considered excellent for a small molecule structure.
-
-
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, it's crucial to understand its performance in comparison to NMR spectroscopy, the primary alternative for structural elucidation in solution. The two techniques are highly complementary.[8][11]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Primary Output | Single, static 3D structure (electron density map) | Ensemble of solution-state structures, dynamic information |
| Molecular Size | No theoretical upper limit | Practically limited to < 50 kDa for full assignment[12] |
| Key Challenge | Growing diffraction-quality single crystals | Signal overlap and spectral complexity with increasing size |
| Information Yield | Precise bond lengths, angles, absolute stereochemistry, crystal packing | Conformational dynamics, intermolecular interactions in solution, proton environments |
| Resolution | Typically higher atomic resolution (< 1 Å) | Generally lower resolution |
Expert Insight: For drug development, the synergy of these techniques is powerful. X-ray crystallography can confirm the absolute stereochemistry and identify stable, low-energy conformations of a piperidine derivative. NMR can then be used to understand its dynamic behavior and preferred conformation in a solvent that mimics a biological environment, providing crucial insights for receptor binding.
Interpreting the Data: A Comparative Look at Crystallographic Parameters
The final output of a crystallographic experiment is a set of data that describes the crystal and the molecular structure within it. Below is a table of representative data for a hypothetical derivative, illustrating key parameters for comparison.
| Parameter | Derivative A | Derivative B (Hypothetical) | Significance |
| Empirical Formula | C₁₁H₂₂N₂O₂ | C₁₂H₂₄N₂O₂ | Confirms molecular composition |
| Formula Weight | 214.31 g/mol [2] | 228.34 g/mol | Basic molecular property |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | P2₁2₁2₁ | Defines the symmetry elements within the crystal |
| a, b, c (Å) | 12.2, 5.6, 10.5 | 8.1, 10.2, 15.3 | Unit cell dimensions[7] |
| β (°) | 91.9 | 90 | Angle of the unit cell axis[7] |
| Volume (ų) | 714.5 | 1260.7 | Volume of a single unit cell[7] |
| Z | 4 | 4 | Number of molecules in one unit cell |
| Final R1 [I>2σ(I)] | 0.045 | 0.051 | A measure of the agreement between the model and data (lower is better)[7] |
| Goodness-of-Fit (S) | 1.03 | 1.05 | Should be close to 1.0 for a good model[7] |
Authoritative Grounding: The data presented in such tables allows for rigorous comparison between different derivatives. For instance, a significant change in the unit cell volume or crystal packing (indicated by the space group and cell parameters) upon minor chemical modification can suggest different intermolecular interaction patterns, which may influence properties like solubility and stability.
Caption: Key structural insights derived from X-ray crystallography.
Conclusion
For the structural analysis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate derivatives, single-crystal X-ray crystallography remains the gold standard. It provides an unambiguous, high-resolution determination of the three-dimensional molecular structure, which is indispensable for confirming stereochemistry, understanding conformational preferences, and guiding rational drug design. While alternative techniques like NMR spectroscopy offer complementary insights into solution-state dynamics, the definitive structural proof provided by crystallography is a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework in modern pharmaceutical development.
References
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]
-
News-Medical. X-Ray Crystallography vs. NMR Spectroscopy. (2019-10-30). Available from: [Link]
-
MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023-11-14). Available from: [Link]
-
ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. (2025-12-11). Available from: [Link]
-
Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Available from: [Link]
-
MySkinRecipes. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Available from: [Link]
-
ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. Available from: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025-08-06). Available from: [Link]
-
PubChem. tert-butyl N-[(piperidin-3-yl)methyl]carbamate. Available from: [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Taylor & Francis Online. CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Available from: [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available from: [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
-
NIH. Piperidine-1-carboximidamide. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-tert-Butyl methyl(piperidin-3-yl)carbamate [myskinrecipes.com]
- 3. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. people.bu.edu [people.bu.edu]
- 7. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Excess of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. When chirality is introduced to this privileged heterocycle, the resulting enantiomers frequently exhibit starkly different pharmacological, toxicological, and metabolic profiles.[1] This stereochemical distinction elevates the accurate determination of enantiomeric excess (ee) from a routine analytical task to a critical step in ensuring the safety and efficacy of a pharmaceutical agent. Consequently, regulatory bodies mandate rigorous control and analysis of the enantiomeric composition of chiral drugs.[1]
This guide provides a comprehensive comparison of the principal analytical techniques used to assess the enantiomeric excess of chiral piperidines. Moving beyond a simple listing of methods, we delve into the fundamental principles, practical considerations, and relative merits of each approach, grounded in experimental data and field-proven insights. Our objective is to empower researchers and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.
Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatography remains the dominant methodology for chiral separations due to its high resolving power and broad applicability. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) is a multifaceted decision, weighing factors like the analyte's properties, desired speed, and available instrumentation.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantiomeric separation in the pharmaceutical industry.[1] Its robustness stems from a vast selection of commercially available chiral stationary phases (CSPs) and the flexibility to operate in normal-phase, reversed-phase, or polar organic modes.
Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, create transient diastereomeric complexes with different energy levels, leading to different retention times.[2]
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are exceptionally versatile for a wide range of compounds, including piperidine analogues.[2][3] The choice of a specific CSP (e.g., Chiralpak IA or IB) is often determined through screening, as subtle structural differences in the analyte can significantly impact resolution.[2]
-
Mobile Phase: The mobile phase composition is optimized to maximize the selectivity factor (α) and resolution (Rs) between the enantiomers. For polysaccharide CSPs, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) are common in normal-phase mode.
-
Derivatization: A significant challenge with many simple piperidines is their lack of a UV-absorbing chromophore, rendering them invisible to standard HPLC-UV detectors.[1] Pre-column derivatization with a UV-active reagent, such as benzoyl chloride, is a common and necessary step to introduce a chromophore, allowing for sensitive detection.[4]
This protocol is based on the derivatization of 3-aminopiperidine with benzoyl chloride to enable UV detection and subsequent chiral separation.[4]
-
Derivatization:
-
Dissolve a known quantity of the 3-aminopiperidine sample in an appropriate organic solvent (e.g., dichloromethane) in a cooled vial (0 °C).
-
Add a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.
-
Slowly add a solution of benzoyl chloride. The benzoyl chloride selectively reacts with the primary amine of the piperidine.[4]
-
Allow the reaction to proceed for a specified time before quenching and preparing for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has rapidly emerged as a powerful, "greener" alternative to HPLC.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.
Principle of Separation: The separation mechanism is analogous to normal-phase HPLC, relying on interactions with a CSP. However, the mobile phase (supercritical CO₂) has unique properties—low viscosity and high diffusivity—that are intermediate between a gas and a liquid.[1]
Causality in Experimental Choices:
-
Speed and Efficiency: The low viscosity of the supercritical mobile phase allows for the use of much higher flow rates and longer columns without generating excessive backpressure.[5][6] This translates into significantly faster separations, often reducing analysis times from tens of minutes (HPLC) to just a few minutes (SFC).[1]
-
Environmental Impact: SFC dramatically reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[7] This not only lowers purchasing and disposal costs but also aligns with green chemistry principles.
-
Instrumentation: While historically more specialized, modern analytical SFC systems are robust and increasingly common in pharmaceutical labs. The initial investment is typically higher than for an HPLC system, but this can be offset by lower operating costs due to reduced solvent usage.[1]
This protocol is designed for rapid screening to identify optimal separation conditions.
-
Sample Preparation:
-
Dissolve the racemic piperidine derivative in a suitable alcohol (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.
-
-
SFC Analysis:
-
Columns: Screen a set of common polysaccharide and Pirkle-type CSPs (e.g., RegisPack™, RegisCell™, Whelk-O® 1).[8]
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol) gradient.
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV-Vis Diode Array Detector (DAD).
-
-
Data Analysis:
-
Evaluate the chromatograms from each column for baseline separation and acceptable peak shape.
-
The conditions providing the best resolution are selected for analyzing the enantioenriched samples. The ee is calculated as described for HPLC.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient and cost-effective technique, but its application is limited to analytes that are both volatile and thermally stable.[1]
Principle of Separation: Enantiomers are separated in the gas phase based on their interactions with a chiral stationary phase coated on the inside of a long capillary column. Cyclodextrin derivatives are the most common CSPs used in modern chiral GC.[9][10]
Causality in Experimental Choices:
-
Analyte Suitability: Unfunctionalized piperidines are often not volatile enough for direct GC analysis.
-
Derivatization: A derivatization step is almost always necessary for piperidine analysis by GC.[1] This step serves two purposes: it increases the volatility of the analyte and can improve the chromatographic peak shape and thermal stability. Common derivatizing agents for amines include acylating or silylating reagents.[1]
-
High Resolution: Chiral GC utilizes long capillary columns (e.g., 30 meters), which provide a very high number of theoretical plates, resulting in excellent resolution of enantiomers.
-
Derivatization (if necessary):
-
React the piperidine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) in a sealed vial to form a volatile derivative.
-
-
GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) to elute the compounds.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis:
-
Integrate the peak areas and calculate the enantiomeric excess as previously described.
-
Spectroscopic Techniques: Probing Chiral Environments
Spectroscopic methods offer an alternative approach that does not require physical separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining enantiomeric excess and can, in some cases, be used as a primary method without the need for calibration curves.[11] The technique relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR experiment.
Principle: Enantiomers have identical NMR spectra. To differentiate them, a chiral auxiliary is added to the sample.
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent (like Mosher's acid) to form two diastereomers, which have distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. This interaction induces small but measurable differences in the chemical shifts of the enantiomers.
Causality in Experimental Choices:
-
Nucleus Selection: While ¹H NMR is common, signal overlap can be a problem. Using nuclei with a wider chemical shift range and simpler spectra, such as ¹⁹F or ³¹P NMR, can provide much clearer resolution of the diastereomeric signals.[11][12] For example, using a fluorine-containing CDA allows for analysis in the clean ¹⁹F NMR spectrum.
-
Accuracy: NMR is an inherently quantitative technique. The ratio of the integrated signals corresponding to the two enantiomers (or their diastereomeric derivatives) directly reflects their molar ratio, allowing for accurate ee determination.[11]
Vibrational Circular Dichroism (VCD)
VCD is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13]
Principle: VCD is the extension of electronic circular dichroism into the infrared range.[13] A VCD spectrum provides a unique fingerprint of a molecule's absolute configuration in solution. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration (R or S) can be unambiguously determined.[13][14]
Causality in Experimental Choices:
-
Absolute Configuration: While chromatographic and NMR methods are excellent for determining enantiomeric purity (ee), VCD is a premier method for determining the absolute structure. This is crucial when a new chiral compound is synthesized and its stereochemistry is unknown.
-
Complexity: VCD requires specialized instrumentation and significant computational expertise to interpret the spectra. It is not a high-throughput technique for routine ee analysis but is invaluable for fundamental structural elucidation.[15]
Comparative Data Summary
The selection of an analytical technique is a trade-off between speed, cost, resolution, and the specific information required.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR | Vibrational Circular Dichroism (VCD) |
| Principle | Differential partitioning on a solid chiral phase in a liquid mobile phase.[1] | Differential partitioning on a solid chiral phase in a supercritical fluid mobile phase.[1] | Differential partitioning on a solid chiral phase in a gaseous mobile phase.[9] | Formation of diastereomeric species with distinct NMR signals.[11] | Differential absorption of left and right circularly polarized IR light.[13] |
| Applicability | Broadly applicable; may require derivatization for UV detection.[1][4] | Broadly applicable, especially for compounds suited to normal-phase HPLC. | Limited to volatile or thermally stable (derivatized) compounds.[1] | Broadly applicable; requires suitable chiral auxiliary. | Broadly applicable; best for structural confirmation. |
| Analysis Speed | Moderate (5-30 min). | Very Fast (1-5 min).[1] | Fast (5-20 min). | Moderate (requires sample prep and acquisition time). | Slow (requires significant data acquisition and processing). |
| Resolution | High to Very High. | Very High. | Excellent. | Variable; depends on chemical shift difference. | Not a separation technique. |
| Solvent Use | High. | Very Low organic solvent use.[5][7] | Minimal (only for sample prep). | Moderate. | Moderate. |
| Key Advantage | Versatility, well-established, wide availability of CSPs.[1] | Speed, efficiency, and greatly reduced environmental impact.[5] | High resolution and low operational cost.[1] | Absolute method, can determine ee without a racemic standard.[11] | Unambiguously determines absolute configuration.[14] |
| Key Disadvantage | Higher solvent consumption and longer run times compared to SFC.[1] | Higher initial instrument cost compared to HPLC.[1] | Limited to volatile analytes; often requires derivatization.[1] | Lower sensitivity, potential for signal overlap, cost of auxiliaries. | Specialized equipment, complex data interpretation.[15] |
Conclusion: Selecting the Right Tool for the Job
The determination of enantiomeric excess for chiral piperidines is not a one-size-fits-all problem. The optimal analytical choice is dictated by the stage of development, the properties of the molecule, and the specific goals of the analysis.
-
For routine quality control and high-throughput screening where speed and sustainability are paramount, Chiral SFC is increasingly the method of choice, offering a powerful combination of speed and green chemistry.[5][6]
-
Chiral HPLC remains the versatile and reliable workhorse, with a vast library of established methods and columns suitable for nearly any piperidine derivative, especially when derivatization is needed for detection.[1]
-
Chiral GC is a cost-effective and high-resolution option, provided the piperidine analyte is (or can be made) sufficiently volatile and thermally stable.[1]
-
Chiral NMR provides an orthogonal and absolute method for ee determination, proving particularly useful for validating results from chromatographic methods or when a racemic standard is unavailable.[11]
-
VCD is the ultimate tool for the unambiguous assignment of absolute configuration, a critical step in the early-stage development of novel chiral entities.[14]
By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently navigate the complexities of chiral analysis and ensure the stereochemical integrity of these vital pharmaceutical building blocks.
References
- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Benchchem. (n.d.). Determining Enantiomeric Purity: A Comparative Guide for trans-2-Piperidin-1-ylcyclopentanol.
- Hassan, M., & Aboul-Enein, H. Y. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
- The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- Rowe, J., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
- Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry, 87, 8819-8823.
- ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine.
- Dalton Transactions. (n.d.). Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. RSC Publishing.
- PubMed Central. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes.
- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Wikipedia. (n.d.). Vibrational circular dichroism.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- PubMed. (2011). Vibrational circular dichroism spectroscopy of chiral molecules.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- RSC Publishing. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- PubMed Central. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- ChemRxiv. (n.d.). Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex.
- ACS Publications. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Piperidine Scaffolds in Drug Design
[1][2][3]
Introduction: The Privileged Nitrogen Heterocycle
In the hierarchy of medicinal chemistry scaffolds, the piperidine ring holds "privileged" status, appearing in over 70 FDA-approved drugs. Its dominance stems from a unique balance of physicochemical properties: a defined chair conformation that projects substituents into predictable vectors, a basic nitrogen (pKa ~11) capable of critical ionic interactions (e.g., Asp/Glu residues in GPCRs), and high synthetic accessibility.
However, the "standard" 4-substituted piperidine is no longer a guaranteed path to novelty or patentability. Modern drug design demands a transition toward conformationally restricted and metabolically hardened variants.
This guide provides a head-to-head technical comparison of three distinct piperidine architectures:
-
Linear 4-Substituted Piperidines (The classic workhorse).
-
3-Substituted/Chiral Piperidines (The selectivity drivers).
-
Spiro-Piperidines (The rigidified, metabolic blockers).
Head-to-Head Profile Comparison
Conformational Thermodynamics & Selectivity
The primary differentiator between these scaffolds is the entropic cost of binding.
-
4-Substituted Piperidines: Exist in a rapid chair-chair equilibrium. Binding to a protein requires "freezing" one conformer, incurring a high entropic penalty (
). -
Spiro-Piperidines: The spiro-fusion locks the ring into a specific chair conformation. This pre-organization reduces the entropic penalty, often resulting in higher affinity (
) and improved selectivity by preventing "induced fit" into off-targets.
Table 1: Structural & Thermodynamic Comparison
| Feature | 4-Substituted Piperidine | 3-Substituted Piperidine | Spiro-Piperidine |
| Conformational Bias | Low (Flexible) | Moderate (1,3-diaxial strain) | High (Rigid/Locked) |
| Entropic Penalty | High (Requires freezing) | Moderate | Low (Pre-organized) |
| Chirality | Achiral (usually) | Chiral (Enantiomer specific) | Achiral or Chiral (depends on ring) |
| Vector Projection | Linear (180° axis) | Angular (Non-linear) | Orthogonal (90° projection) |
| Primary Use Case | Linker / Spacer | Receptor Subtype Selectivity | Novelty / IP / Metabolic Stability |
Metabolic Stability & Safety (hERG)
Metabolic liability is often the failure point for piperidines. The
-
The hERG Problem: The basic piperidine nitrogen (pKa ~11) is a pharmacophore for the hERG potassium channel, leading to QT prolongation.
-
The Spiro Solution: Spiro-substitution at C4 sterically hinders the N-lone pair and blocks C4-oxidation, a common metabolic soft spot.
Table 2: ADMET & Physicochemical Profile
| Property | 4-Substituted (e.g., Pethidine) | Spiro-Cyclic (e.g., Sigma Ligands) |
| Metabolic Hotspot | C4-H (Oxidation), N-Dealkylation | N-Dealkylation only (C4 blocked) |
| Microsomal | Low to Moderate (< 30 min) | High (> 60 min) |
| Lipophilicity (LogP) | Variable (Substituent dependent) | Generally Lower (Compactness) |
| hERG Liability | High (Flexible N-access) | Reduced (Steric bulk near N) |
| Solubility | Moderate | Improved (Disrupted planarity) |
Strategic Visualization: Scaffold Selection Logic
The following decision tree illustrates the logical flow for selecting a piperidine scaffold based on SAR (Structure-Activity Relationship) bottlenecks.
Caption: Decision matrix for transitioning between piperidine scaffolds to address specific ADMET or potency liabilities.
Experimental Protocols
To ensure reproducibility, we focus on the most robust method for synthesizing 4-substituted piperidines (Reductive Amination) and a standard assay for validating metabolic improvements.
Synthesis: One-Pot Reductive Amination (STAB Method)
Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaBH
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - Critical for imine formation)
-
1,2-Dichloroethane (DCE) or DCM (Solvent)
Protocol:
-
Imine Formation: In a dry round-bottom flask under N
, dissolve N-Boc-4-piperidone (5 mmol) and the amine (5.5 mmol) in DCE (20 mL). -
Catalysis: Add AcOH (5 mmol). Stir at room temperature for 30–60 minutes. Note: Formation of the imine/iminium species is the rate-limiting step.
-
Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).
-
Quench: Quench with saturated aqueous NaHCO
(20 mL). Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Assay: Microsomal Stability (Metabolic Clearance)
Rationale: This assay quantifies the intrinsic clearance (
Protocol:
-
Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).
-
Sampling: Aliquot 50 µL samples at
min. -
Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Case Study: The "Fentanyl" vs. "Pethidine" Effect
This historical comparison perfectly illustrates the power of the 4-substituted scaffold.
-
Pethidine (Meperidine): A 4-phenylpiperidine . It has an ester at C4. Potency is relatively low (0.1x Morphine).
-
Fentanyl: A 4-anilidopiperidine . The nitrogen of the aniline is directly attached to the C4 of the piperidine. Potency is ~100x Morphine.
Mechanism: The 4-anilido nitrogen allows for an orthogonal orientation of the phenyl ring relative to the piperidine, creating a perfect T-shaped
Caption: Structural comparison showing how the 4-anilido linker optimizes receptor fit compared to the 4-phenyl linker.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Meyer, M. D. (2019). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry, 19. Link
-
Mullard, A. (2016). FDA drug approvals.[2] Nature Reviews Drug Discovery, 15, 81-85. (Context for scaffold prevalence).
- Kalgutkar, A. S., et al. (2005). A comprehensive listing of chemically and structurally attractive motifs for hERG ion channel blockers. Current Drug Targets, 5(3). (Reference for hERG liability of basic amines).
Structural Validation & Enantiomeric Profiling of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate HCl
Executive Summary & Molecule Context[1][3][4][5][6][7]
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217778-64-7) is a critical chiral building block in the synthesis of next-generation kinase inhibitors (e.g., JAK, BTK targets).[1][2] Its structural integrity relies on three specific attributes:
-
Regio-isomerism: Confirmation of the 3-position substitution (vs. 2- or 4-).
-
Enantiomeric Purity: Distinguishing the (R)-enantiomer from the (S)-distomer.
-
Salt Stoichiometry: Verifying the mono-hydrochloride form to ensure stability and precise molecular weight calculations for downstream dosing.[1][2]
This guide compares the Standard Industrial Methods (Polarimetry, Titration) against Advanced Orthogonal Methods (Chiral HPLC, qNMR) to establish a self-validating analytical workflow.
Comparative Analysis of Validation Methods
A. Enantiomeric Purity Determination
The Challenge: The specific rotation (
| Feature | Method A: Polarimetry (Traditional) | Method B: Chiral HPLC (Advanced) |
| Principle | Rotation of plane-polarized light.[1][2] | Chromatographic separation on chiral stationary phase.[1][2][3][4][5][6][] |
| Precision | Low ( | High (LOD < 0.1% for minor enantiomer).[1][2] |
| Sample Req. | High (~10-20 mg).[1][2] | Low (< 1 mg).[1][2] |
| Risk Factor | False positives due to solvent effects or impurities.[1][2] | Requires specific column screening.[1][2] |
| Verdict | Screening Only. Use for quick batch checks. | Gold Standard. Required for CoA release.[1][2] |
B. Salt Stoichiometry & Assay
The Challenge: Piperidine salts are hygroscopic.[1][2] Distinguishing between adsorbed water, excess HCl, and the true salt form is critical.
| Feature | Method A: Argentometric Titration | Method B: 1H-qNMR (Internal Standard) |
| Target | Chloride ion ( | Molar ratio of counter-ion to scaffold.[1][2] |
| Specificity | Measures total chloride (organic + inorganic).[1][2] | Measures organic structure vs. internal standard (e.g., TCNB).[1][2] |
| Speed | Fast (Automated).[1][2] | Moderate (Requires precise weighing).[1][2] |
| Verdict | Routine QC. Good for bulk purity.[1][2] | Structural Validation. Confirms 1:1 stoichiometry definitively. |
Experimental Protocols & Data
Protocol 1: Structural Confirmation via NMR
Objective: Confirm the 3-position regio-chemistry and salt formation.[1][2]
Methodology:
-
Solvent: Dissolve 10 mg in DMSO-d6 (Avoid
as the HCl salt is poorly soluble and signals broaden). -
Temperature: 298 K.
-
Key Diagnostic Signals (Representative):
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Piperidine | 8.80 - 9.10 | Broad Singlet | 2H | Indicates HCl salt formation (exchangeable with |
| Carbamate | 6.95 | Triplet (br) | 1H | Amide proton coupled to methylene.[1][2] |
| 2.85 - 2.95 | Multiplet | 2H | Diagnostic for exocyclic methylene (confirms "methyl" linker).[1][2] | |
| Piperidine C3-H | 1.85 - 1.95 | Multiplet | 1H | Chiral center methine.[1][2] |
| Boc-Methyl | 1.38 | Singlet | 9H | Characteristic t-Butyl group.[1][2] |
Expert Insight: The presence of two broad exchangeable peaks (NH2+ and NH-Boc) confirms the structure.[1][2] If the Piperidine NH is a sharp singlet at ~2.0 ppm, the salt has dissociated to the free base.
Protocol 2: Enantiomeric Separation (Chiral HPLC)
Objective: Quantify the (R)-enantiomer >99.5% ee.[1][2]
Method Development Strategy: Since the molecule lacks a strong chromophore (only the carbamate carbonyl absorbs weak UV), detection at 210 nm is required. Alternatively, a Refractive Index (RI) detector can be used if UV noise is high.[1][2]
Recommended Conditions (Chiralpak IC-3 or AD-H):
-
Column: Daicel Chiralpak IC-3 (Immobilized polysaccharide), 4.6 x 250 mm, 5 µm.[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing of the secondary amine.[2]
-
-
Temperature: 25°C.
Expected Results:
Visualized Workflows
Diagram 1: The Analytical Decision Matrix
This flowchart illustrates the logic for selecting the correct analytical technique based on the "Question" being asked of the sample.
Caption: Analytical decision matrix for validating structural identity, chirality, and salt form.
Diagram 2: Synthesis & Purification Verification Loop
A self-validating workflow to ensure the hydrochloride salt is formed correctly without racemization.[1][2]
Caption: Workflow emphasizing the critical salt formation step where temperature control prevents degradation.
Troubleshooting & Expert Tips
-
Broad NMR Peaks: If the piperidine ring protons appear as undefined blobs, it is likely due to rotameric restriction of the Boc group.
-
Solution: Run the NMR at 350 K (77°C) in DMSO-d6. The peaks will sharpen as the rotation becomes fast on the NMR timescale.
-
-
Melting Point Depression: The pure HCl salt should melt between 165-170°C (dec). If the MP is <160°C, the sample likely contains residual solvent or is the dihydrochloride form.
-
Chiral Separation Failure: If the (R) and (S) peaks co-elute on Chiralpak IC:
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1][2] Royal Society of Chemistry, 2014.[2]
-
FDA. Development of New Stereoisomeric Drugs.[1][2] U.S. Food and Drug Administration, 1992.[1][2]
-
Daicel Corporation. Chiral Selector Screening for Amines.[1][2] Chiral Technologies Instruction Manuals.[1][2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] 8th Edition, Wiley, 2014.[2] (General reference for NMR interpretation of carbamates).
-
PubChem. Compound Summary: (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.[1][2][8] National Library of Medicine.[1][2] [1][2]
Sources
- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Safe Handling & Disposal Guide
[1][2][3]
Executive Summary & Compound Identification[1][2][3]
This guide outlines the authoritative protocol for the disposal of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride . As a chiral building block commonly used in peptidomimetic drug discovery, this compound presents specific handling challenges due to its dual nature: it possesses a labile protecting group (Boc) and exists as a hydrochloride salt.[1][2]
Effective disposal requires understanding its chemical stability.[1][2] The Boc (tert-butyloxycarbonyl) group is acid-sensitive, while the hydrochloride salt form renders the compound water-soluble and potentially acidic.[1][2][3] Mismanagement of waste streams (e.g., mixing with strong acids) can lead to uncontrolled deprotection, gas evolution (CO₂/Isobutene), and heat generation.[1][2]
Chemical Profile
| Property | Detail |
| Chemical Name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride |
| CAS Number | 1217656-59-1 (Salt form) / 879275-33-9 (Free base) |
| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3][4] · HCl |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1][2][3] |
| Key Incompatibilities | Strong Acids (removes Boc group), Strong Oxidizers , Strong Bases (liberates free amine).[1][2][3] |
Hazard Assessment & PPE Strategy
Before initiating disposal, you must validate your safety perimeter. This compound is classified generally as an Irritant , but the HCl salt form implies potential acidity upon contact with moisture.
GHS Classification (Self-Validating)[1][2][3]
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Provides adequate barrier against organic salts; change immediately if splashed.[1][2][3] |
| Respiratory | N95 or P100 Respirator (if outside hood) | The HCl salt is a fine powder; inhalation can cause rapid mucous membrane irritation.[1][2][3] |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that can migrate around lenses.[1][2][3] |
| Body Defense | Lab Coat (Buttoned), Long Sleeves | Prevents dermal absorption and contamination of personal clothing.[1][2][3] |
Operational Disposal Workflow
The following decision tree illustrates the critical segregation logic required to prevent cross-contamination and chemical incompatibility events.
Figure 1: Decision logic for waste segregation.[1][2][3] Note the critical checkpoint for acid isolation to prevent Boc-deprotection.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Context: Disposal of expired shelf inventory or excess weighed solids.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for solids.[1][5]
-
Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation.
-
Labeling: Mark the container as "Hazardous Waste - Solid - Toxic/Irritant."
-
Incompatibility Check: Ensure no acidic solids (e.g., Silica-H₂SO₄) are added to this container. The HCl salt is stable, but mixing with strong Lewis acids could degrade the carbamate.
-
Storage: Cap tightly. Hygroscopic salts can cake, making future transfer difficult.
Protocol B: Liquid Waste (Mother Liquors/Rinsates)
Context: Reaction mixtures or cleaning solvents containing the compound.[1][2]
-
Solvent Compatibility:
-
Aqueous Streams: If dissolved in water, check pH. If pH < 2 (due to excess HCl), adjust to pH 5-9 using Sodium Bicarbonate (NaHCO₃) before adding to the general aqueous waste drum to prevent corrosion of metal safety cans.[1]
-
Organic Streams: If dissolved in MeOH/DCM/EtOAc, dispose of in the "Non-Halogenated Organic Waste" stream (unless DCM is the carrier, then "Halogenated").[2]
-
-
Segregation: NEVER pour this solution into an "Acid Waste" container.
Protocol C: Spill Management (Dry Powder)
Context: Accidental benchtop spill.
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE Up: Don nitrile gloves, goggles, and N95 respirator.
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.[2]
-
Clean:
Regulatory Compliance (RCRA & Global)
While this specific compound is not typically P-listed or U-listed (US EPA), it must be characterized properly under RCRA (Resource Conservation and Recovery Act) .[1][2]
-
Waste Code Determination:
-
If the solid is discarded pure: It is generally Non-Regulated Hazardous Waste (unless it exhibits characteristic toxicity D004-D043, which is unlikely for this structure).[1][2]
-
However, best practice dictates managing it as "Hazardous Waste - Toxic" due to the amine functionality and biological activity.[1][2]
-
If mixed with solvents: Code based on the solvent (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitable).[1][2]
-
-
Drain Disposal: Strictly Prohibited. [1][2]
-
Piperidine derivatives can exhibit aquatic toxicity.[1] The high water solubility of the HCl salt increases the risk of rapid environmental dispersion.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45072451, tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.[1][2][3] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.[1][2][3] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[1][2] Retrieved from [Link]
Sources
- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. web.mit.edu [web.mit.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.ie [fishersci.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
